molecular formula C12H28O4Si B157079 Tetraisopropyl orthosilicate CAS No. 1992-48-9

Tetraisopropyl orthosilicate

Cat. No.: B157079
CAS No.: 1992-48-9
M. Wt: 264.43 g/mol
InChI Key: ZUEKXCXHTXJYAR-UHFFFAOYSA-N
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Description

Overview of Silicon Alkoxides as Precursors

Silicon alkoxides, also known as orthosilicates, are a class of compounds characterized by a central silicon atom bonded to four alkoxy groups (-OR, where R is an alkyl group). nih.gov These compounds are the most common precursors for the synthesis of silica (B1680970) (silicon dioxide) and other silicon-containing materials through the sol-gel process. wikipedia.orgndhu.edu.tw The general formula for a silicon alkoxide is Si(OR)₄. The nature of the alkyl group (R) can range from simple methyl or ethyl groups to more complex and bulky structures.

The sol-gel process typically involves the hydrolysis of the alkoxide in the presence of water and a catalyst (acidic or basic) to form silanol (B1196071) groups (Si-OH). These silanols then undergo condensation reactions with other silanols or alkoxide groups to form siloxane bridges (Si-O-Si), leading to the formation of a three-dimensional network. wikipedia.orgatamanchemicals.com This process allows for the creation of materials with a high degree of purity and homogeneity at relatively low temperatures. The versatility of the sol-gel process enables the production of materials in various forms, including powders, thin films, fibers, and monoliths. youtube.com

Role of Alkyl Group Steric Hindrance in Alkoxysilane Reactivity

The reactivity of alkoxysilanes is significantly influenced by the steric bulk of the alkyl groups attached to the silicon atom. Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. In the context of alkoxysilanes, larger and more branched alkyl groups can physically obstruct the approach of water molecules to the silicon center, thereby slowing down the rate of hydrolysis. nih.govtaylorfrancis.com

This effect is a critical parameter in controlling the kinetics of the sol-gel process. For instance, tetramethoxysilane (B109134) (TMOS), with the smallest methoxy (B1213986) groups, hydrolyzes much faster than tetraethoxysilane (TEOS), which in turn is more reactive than tetraisopropyl orthosilicate (B98303) with its bulkier isopropoxy groups. cas.czgelest.com This trend allows for the fine-tuning of reaction rates, which is crucial for achieving desired material properties such as porosity, density, and surface area. The slower hydrolysis of more sterically hindered alkoxysilanes can lead to the formation of more linear, less branched polymer networks, while faster hydrolysis tends to produce more highly cross-linked structures. nih.gov

Historical Context of Silicate (B1173343) Ester Research

The study of silicate esters dates back to the 19th century, with early investigations focusing on their synthesis and basic chemical properties. However, it was in the mid-20th century that their potential as precursors for inorganic polymers and materials began to be systematically explored. Landmark research in the 1920s reported improved methods for synthesizing various alkyl orthosilicates, including tetraethyl orthosilicate (TEOS), by reacting silicon tetrachloride with the corresponding alcohol. atamanchemicals.com

The development of the sol-gel process in the mid-20th century marked a significant turning point in silicate ester research. wikipedia.org This innovative technique provided a versatile and controllable method for converting these molecular precursors into solid materials. Initially, much of the research focused on TEOS due to its commercial availability and favorable reactivity. These early studies laid the foundation for understanding the fundamental hydrolysis and condensation chemistry of alkoxysilanes. wikipedia.org

Over the decades, research has expanded to include a wide range of silicate esters with different alkyl and aryl groups, driven by the need for materials with specific properties. The investigation into more sterically hindered alkoxides like tetraisopropyl orthosilicate is a more recent development, reflecting a growing sophistication in the ability to tailor material properties by precisely controlling precursor chemistry. acs.org This ongoing research continues to uncover new applications for silicate esters in fields ranging from electronics and optics to catalysis and biomedical engineering. nih.gov

Interactive Data Tables

Table 1: Physical Properties of Common Silicon Alkoxides

Compound NameFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
Tetramethyl orthosilicate (TMOS)Si(OCH₃)₄152.221211.023
Tetraethyl orthosilicate (TEOS)Si(OC₂H₅)₄208.331680.933
Tetrapropyl orthosilicateSi(OC₃H₇)₄264.432250.916
This compound Si(OCH(CH₃)₂)₄ 264.43 198 0.904

Table 2: Comparative Reactivity of Alkoxysilanes

AlkoxysilaneAlkyl GroupSteric HindranceRelative Hydrolysis Rate (Acid Catalysis)
Tetramethyl orthosilicate (TMOS)MethylLowHigh
Tetraethyl orthosilicate (TEOS)EthylModerateMedium
This compound Isopropyl High Low
Tetra-tert-butyl orthosilicatetert-ButylVery HighVery Low

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrapropan-2-yl silicate
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InChI

InChI=1S/C12H28O4Si/c1-9(2)13-17(14-10(3)4,15-11(5)6)16-12(7)8/h9-12H,1-8H3
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InChI Key

ZUEKXCXHTXJYAR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)O[Si](OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H28O4Si
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DSSTOX Substance ID

DTXSID3062100
Record name Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester
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Molecular Weight

264.43 g/mol
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CAS No.

1992-48-9
Record name Tetraisopropoxysilane
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Record name Tetraisopropoxysilane
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Record name Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester
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Record name Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester
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Record name Tetrakis(1-methylethyl) orthosilicate
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Record name TETRAISOPROPOXYSILANE
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Synthesis Methodologies and Precursor Chemistry of Tetraisopropyl Orthosilicate

Fundamental Principles of Tetraisopropyl Orthosilicate (B98303) Synthesis

The most established and fundamental method for synthesizing tetraisopropyl orthosilicate involves the direct reaction of a silicon halide with isopropanol (B130326). This approach, while traditional, lays the groundwork for understanding the core chemical transformations required.

The primary industrial and laboratory synthesis of this compound is achieved through the alcoholysis of silicon tetrachloride (SiCl₄) with isopropanol (IPA). wikipedia.org This reaction is a type of nucleophilic substitution where the alkoxy group (-OCH(CH₃)₂) from isopropanol replaces the chloride atoms on the silicon center.

SiCl₄ + 4 (CH₃)₂CHOH → Si[OCH(CH₃)₂]₄ + 4 HCl wikipedia.org

This stoichiometry dictates that one mole of silicon tetrachloride reacts with four moles of isopropanol to produce one mole of this compound and four moles of hydrogen chloride as a by-product. wikipedia.orgpearson.comquora.com To ensure the complete conversion of the silicon tetrachloride and to drive the reaction to completion, an excess of isopropanol is often used. The reaction is foundational in organosilicon chemistry, building upon early work in the synthesis of alkyl orthosilicates.

Interactive Table: Stoichiometric Reactant and Product Ratios

CompoundMolecular FormulaRoleMolar Ratio
Silicon TetrachlorideSiCl₄Reactant1
Isopropanol(CH₃)₂CHOHReactant4
This compoundSi[OCH(CH₃)₂]₄Product1
Hydrogen ChlorideHClBy-product4

A significant challenge in the synthesis of this compound via the silicon tetrachloride route is the management of the corrosive hydrogen chloride (HCl) gas by-product. wikipedia.org The generated HCl must be effectively neutralized or removed from the reaction mixture to prevent reversible reactions and the degradation of the desired product. This is typically achieved by bubbling a dry, inert gas, such as nitrogen, through the reaction mixture to carry away the HCl gas as it is formed. The off-gas stream must then be scrubbed using a basic solution before being vented.

Once the reaction is complete, the crude this compound product contains unreacted isopropanol, dissolved HCl, and potentially partially substituted chlorosilanes. Purification to achieve the high purity required for applications like sol-gel processing is critical. The primary method for purification is fractional distillation under reduced pressure (vacuum distillation). This technique is effective because the components have different boiling points. Distillation at reduced pressure allows the compound to boil at a lower temperature, which prevents thermal decomposition. For similar compounds like tetraethyl orthosilicate (TEOS), highly advanced purification techniques such as large-scale gas chromatography have been employed to achieve purities up to 99.9999%. google.com

Advanced Synthetic Routes for Enhanced Purity and Yield

To improve the efficiency, yield, and purity of this compound, advanced synthetic routes have been developed. These methods often focus on the use of catalysts and the influence of the reaction environment.

The alcoholysis of silicon tetrachloride can be accelerated through the use of catalysts. Both acid and base catalysis can be employed, influencing the reaction rate and mechanism.

Acid Catalysis : The reaction can be catalyzed by strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). In this mechanism, the acid protonates the alcohol, increasing its electrophilicity and facilitating the attack on the silicon center. However, since HCl is already a by-product of the primary reaction with SiCl₄, the reaction is often autocatalytic to some extent.

Base Catalysis : Alkaline catalysts can also be used, particularly in alternative synthesis routes such as the reaction of silica (B1680970) with alcohols. nih.govacs.org In these cases, a base like potassium hydroxide (B78521) (KOH) can activate the silica surface or deprotonate the alcohol to form a more potent nucleophile (alkoxide), which then attacks the silicon source. nih.gov For related sol-gel processes, ammonia (B1221849) is a common base catalyst. semnan.ac.ir

The choice of catalyst is crucial as it can affect not only the reaction rate but also the potential for side reactions. Post-synthesis, any catalyst used must typically be neutralized or removed to prevent the hydrolysis of the final product.

In the standard synthesis from silicon tetrachloride, isopropanol itself often serves as both the reactant and the solvent, particularly when used in excess. The properties of the solvent can significantly influence the reaction kinetics. nih.govnih.gov

The polarity of the solvent plays a critical role. While alcohols are the most common solvents for alkoxysilane synthesis, the use of aprotic solvents like toluene (B28343) can be advantageous in specific contexts, such as minimizing premature hydrolysis if trace amounts of water are present. researchgate.net The solvent can affect the solubility of reactants and intermediates, the stabilization of transition states, and the rate of competing side reactions. nih.govresearchgate.net For instance, in the related hydrolysis of alkoxysilanes, the reaction rate is observed to be faster in methanol (B129727) compared to other solvents, highlighting the strong influence of the solvent environment on reactions at the silicon center. researchgate.net The kinetics are dependent on a variety of factors including the solvent, catalyst, temperature, and pH. nih.gov

Green Chemistry Principles in this compound Synthesis

In line with the principles of green chemistry, significant research has been directed toward developing more sustainable and environmentally benign methods for synthesizing alkoxysilanes, including this compound. These efforts focus on reducing hazardous by-products, lowering energy consumption, and utilizing safer precursors. researchgate.net

A key advancement is the direct synthesis from silica (SiO₂) and alcohol . acs.orgrsc.org This route is inherently greener as it replaces the highly reactive and corrosive silicon tetrachloride with abundant and non-toxic silica. nih.govgoogle.com The reaction is typically performed at elevated temperatures and pressures in the presence of a base catalyst, such as KOH. nih.govresearchgate.net A major challenge in this process is the removal of the water by-product, which can hydrolyze the product and reverse the reaction. This is often addressed by using dehydrating agents like molecular sieves. nih.govrsc.org

SiO₂ + 4 (CH₃)₂CHOH ⇌ Si[OCH(CH₃)₂]₄ + 2 H₂O

Another innovative green approach is mechanochemistry . rsc.orgconsensus.app This technique involves the mechanical activation of elemental silicon, often in a ball mill, directly with an alcohol. acs.org The process can achieve high conversion rates at near-room temperature, drastically reducing the energy input compared to traditional methods. acs.org Mechanochemical synthesis simplifies the process by eliminating several stages and avoids the use of halogenated precursors, aligning closely with green chemistry principles. rsc.orgmdpi.com

Interactive Table: Comparison of Synthesis Routes

Synthesis RouteSilicon PrecursorKey By-product(s)Environmental Considerations
Traditional AlcoholysisSilicon Tetrachloride (SiCl₄)Hydrogen Chloride (HCl)Utilizes hazardous precursor; produces corrosive gaseous by-product. wikipedia.org
Direct SynthesisSilica (SiO₂)Water (H₂O)Avoids hazardous SiCl₄; uses abundant, non-toxic precursor. acs.org
MechanochemistryElemental Silicon (Si)Hydrogen (H₂)Low energy consumption; solvent-minimized; avoids harsh reagents. acs.org

Sustainable Solvents and Reagents for this compound Production

The manufacturing of this compound, in line with green chemistry principles, seeks to incorporate solvents and reagents that are environmentally benign, derived from renewable resources, and exhibit low toxicity. While specific research on sustainable solvents exclusively for this compound production is not extensively documented, the principles of green chemistry provide a framework for selecting more sustainable options over traditional chemical synthesis routes. halecosmeceuticals.comwordpress.com

In the broader context of silicate (B1173343) ester production, the choice of solvent is critical. While the synthesis of this compound can often be performed using an excess of the isopropanol reactant as the solvent, in other cases, a co-solvent may be necessary. Green solvent selection guides often prioritize alcohols, water, and supercritical fluids like carbon dioxide due to their lower environmental impact compared to halogenated or aromatic hydrocarbons.

Furthermore, alternative, more sustainable silicon precursors are a key area of research. One of the most promising alternatives to silicon tetrachloride is silica derived from agricultural waste, such as rice husk ash. researchgate.net Rice husks are a readily available and abundant byproduct of rice milling and contain a high percentage of silica. Utilizing rice husk ash as a silicon source not only valorizes an agricultural waste stream but also avoids the use of the highly corrosive and hazardous silicon tetrachloride. The direct synthesis of alkoxysilanes from silica and an alcohol is an area of ongoing research.

The following table outlines potential sustainable alternatives for the reagents in the synthesis of this compound.

Reagent CategoryConventional ReagentSustainable AlternativeRationale for Sustainability
Silicon Source Silicon Tetrachloride (SiCl₄)Silica from Rice Husk Ash (SiO₂)Utilizes agricultural waste, avoids hazardous reagents. researchgate.net
Alcohol Isopropanol (from fossil fuels)Bio-isopropanol (from biomass)Derived from renewable resources, reduces carbon footprint.
Catalyst Not always requiredHeterogeneous catalystsCan be easily separated and reused, minimizing waste.

Atom Economy and Waste Minimization Strategies

Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. halecosmeceuticals.comnih.gov The ideal atom economy is 100%, meaning all the atoms from the reactants are incorporated into the final product, with no byproducts. The traditional synthesis of this compound proceeds via the following reaction:

SiCl₄ + 4(CH₃)₂CHOH → Si(OCH(CH₃)₂)₄ + 4HCl

To calculate the atom economy for this reaction, we use the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

The molecular weights of the involved compounds are approximately:

Silicon Tetrachloride (SiCl₄): 169.90 g/mol

Isopropanol ((CH₃)₂CHOH): 60.10 g/mol

this compound (Si(OCH(CH₃)₂)₄): 264.44 g/mol

Hydrogen Chloride (HCl): 36.46 g/mol

The calculation for the atom economy is as follows:

Sum of Molecular Weights of Reactants = 169.90 g/mol + (4 * 60.10 g/mol ) = 410.30 g/mol Atom Economy (%) = (264.44 g/mol / 410.30 g/mol ) x 100 ≈ 64.45%

This calculation reveals that a significant portion of the reactant mass is converted into the byproduct, hydrogen chloride (HCl).

Waste Minimization Strategies

The generation of hydrogen chloride as a major byproduct presents a significant challenge for waste minimization in the production of this compound. Effective waste minimization strategies are crucial for improving the environmental and economic performance of the manufacturing process.

One primary strategy is the valorization of the HCl byproduct . The captured hydrogen chloride can be purified and sold as a commercial product or used as a reagent in other chemical processes within the same facility, creating a closed-loop system.

Another key approach is to explore alternative synthesis routes with higher atom economy. Research into the direct synthesis of alkoxysilanes from silica (SiO₂) and isopropanol offers a more atom-economical alternative, with water being the only byproduct. While this method is still under development for industrial-scale production of this compound, it represents a promising avenue for future sustainable manufacturing.

The following table summarizes waste minimization strategies applicable to the production of this compound.

StrategyDescriptionPotential Benefits
Byproduct Valorization Capture and purify the hydrogen chloride (HCl) byproduct for sale or internal reuse.Reduces waste disposal costs, generates additional revenue stream.
Process Optimization Fine-tuning reaction conditions (temperature, pressure, catalyst) to maximize yield and minimize side reactions.Increases product output, reduces the formation of unwanted byproducts.
Solvent Recycling If a co-solvent is used, implementing a recovery and recycling system.Reduces solvent consumption and waste generation.
Alternative Feedstocks Using silica from renewable sources like rice husk ash instead of silicon tetrachloride. researchgate.netEliminates the generation of HCl, utilizes a waste stream. researchgate.net
Advanced Separation Techniques Employing membrane separation or other advanced techniques to efficiently separate the product from byproducts and unreacted reagents.Improves product purity, enables easier recycling of materials.

By implementing these strategies, manufacturers can significantly reduce the environmental impact of this compound production and move towards a more sustainable and circular economic model.

Hydrolytic and Condensation Mechanisms in Sol Gel Processing

The sol-gel journey of tetraisopropyl orthosilicate (B98303) begins with its hydrolysis, a reaction where the isopropoxy groups are replaced by hydroxyl groups, followed by condensation, where these hydroxylated intermediates link together to form a three-dimensional siloxane (Si-O-Si) network.

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

Si(OR)₄ + 4H₂O → Si(OH)₄ + 4ROH (where R is the isopropyl group)

Kinetic studies have shown that the rate of hydrolysis is significantly influenced by the pH of the solution. researchgate.net In acidic environments, the hydrolysis rate is higher than the condensation rate, leading to the formation of lightly cross-linked, linear, or randomly branched polymers. researchgate.net This is because the protonated silanol (B1196071) groups are more likely to react with water than with other silanol groups.

Base-Catalyzed Hydrolysis Kinetics and Mechanisms

In a basic medium, the hydrolysis of tetraisopropyl orthosilicate follows a different mechanistic pathway. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. This process is generally slower than acid-catalyzed hydrolysis. researchgate.net However, the subsequent condensation reactions are significantly accelerated in basic conditions. researchgate.net

The rate-limiting step in base-catalyzed sol-gel processes is often the hydrolysis of the alkoxide. koreascience.kr The condensation of the resulting silanol groups is rapid, leading to the formation of more highly cross-linked and particulate silica (B1680970) structures, often referred to as the Stöber process. nih.gov The rate constants for both hydrolysis and condensation are proportional to the concentration of the base catalyst, such as ammonia (B1221849). koreascience.kr

Influence of Water-to-Alkoxide Ratio on Hydrolysis Progression

The molar ratio of water to this compound, often denoted as 'r', is a critical parameter that dictates the extent of hydrolysis and the subsequent structure of the silica network. A stoichiometric amount of water is required for the complete hydrolysis of all four isopropoxy groups. nih.gov

Low r values (sub-stoichiometric): When the water-to-alkoxide ratio is low, incomplete hydrolysis occurs, resulting in a significant number of unreacted alkoxy groups remaining on the silicon precursors. This leads to the formation of more linear or less branched polymeric chains and can result in materials with higher organic content and different porosity. nih.gov

High r values (super-stoichiometric): An excess of water promotes more complete hydrolysis, leading to a higher concentration of silanol groups. This, in turn, favors more extensive condensation and results in a more densely cross-linked and rigid silica network. researchgate.net Studies have shown that increasing the water content can lead to a decrease in the specific surface area and degree of crystallinity of the resulting material. researchgate.net

The interplay between the water-to-alkoxide ratio and the catalyst (acid or base) allows for fine-tuning of the final material's properties, from particle size and shape to surface area and pore structure.

Formation and Reactivity of Silanol Intermediates

The hydrolysis of this compound leads to the formation of silanol (Si-OH) groups, which are key reactive intermediates in the sol-gel process. wikipedia.org These silanols are analogous to alcohols in organic chemistry but exhibit distinct reactivity. The structure of a silanol features a silicon-oxygen-hydrogen linkage. wikipedia.org

The reactivity of these silanol intermediates is highly dependent on the pH of the surrounding medium. In acidic solutions, the silanol groups can become protonated, increasing their reactivity towards condensation. In basic solutions, silanols can be deprotonated to form silicate (B1173343) anions (Si-O⁻), which are highly reactive nucleophiles that readily attack other silicon atoms, leading to rapid condensation.

Condensation Reactions of Silanol Groups

Following hydrolysis, the newly formed silanol groups undergo condensation reactions to form stable siloxane (Si-O-Si) bonds, which constitute the backbone of the resulting silica network. wikipedia.org This process involves the elimination of a small molecule, typically water or an alcohol.

Mechanisms of Siloxane (Si-O-Si) Linkage Formation

The formation of siloxane bonds can proceed through two primary condensation pathways:

Water-forming condensation: Two silanol groups react to form a siloxane bond and a water molecule. (Si-OH) + (HO-Si) → Si-O-Si + H₂O

Alcohol-forming condensation: A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule. (Si-OH) + (RO-Si) → Si-O-Si + ROH

The dominant condensation mechanism is influenced by the pH and the degree of hydrolysis. In base-catalyzed systems, water-forming condensation is generally the predominant pathway. koreascience.kr The condensation rate is lowest around a pH of 4. researchgate.net

The mechanism of acid-catalyzed condensation involves the protonation of a silanol group, making it a better leaving group (water). A neighboring silanol or silicate species then attacks the silicon atom, displacing the protonated hydroxyl group. nih.gov In base-catalyzed condensation, a deprotonated silanol (silicate anion) acts as a potent nucleophile, attacking a neutral or partially hydrolyzed silicon species.

Factors Governing Condensation Rate and Polymer Architecture

The rate of condensation and the resulting polymer architecture in this compound sol-gel systems are critically influenced by several factors, including the pH of the solution, the reaction temperature, and the concentration of the precursor. These parameters dictate the kinetics of the condensation reactions, which can proceed via either an alcohol-producing or a water-producing pathway. unm.edu

The structure of the final gel is a direct consequence of the relative rates of hydrolysis and condensation. unm.edu Under conditions where condensation is rapid compared to hydrolysis, more linear or chain-like polymer structures are favored. unm.edu Conversely, when hydrolysis is the faster step, more highly crosslinked and complex polymeric clusters are formed. unm.edu

pH: The pH of the sol is a dominant factor in determining the condensation mechanism and rate.

Acidic Conditions (pH < 7): Under acidic catalysis, the hydrolysis of alkoxide groups tends to be faster than the subsequent condensation reactions. This leads to the formation of less-branched, more linear or randomly branched polymer chains. unm.edu The condensation reaction is slowest near the isoelectric point of silica (around pH 2-3). As the pH moves away from this point, the condensation rate increases.

Basic Conditions (pH > 7): In basic media, the condensation rate is significantly accelerated and tends to favor the reaction between more highly condensed species and less condensed, monomeric species. This results in the formation of more highly branched, compact, and particulate or colloidal structures. unm.eduunm.edu The rate of condensation generally increases with increasing pH above the isoelectric point.

Temperature: Higher reaction temperatures increase the kinetic energy of the reacting species, leading to an acceleration of both hydrolysis and condensation rates. researchgate.netresearchgate.net This generally results in shorter gelation times. researchgate.net However, the temperature also affects the solubility of the silica species and can influence which condensation pathway is favored, thereby altering the final polymer structure. nih.gov At elevated temperatures, the accelerated kinetics can lead to more compact and less porous structures as the network has less time to form an open, extended framework before gelation occurs. nih.gov

Precursor Concentration: The concentration of this compound affects the proximity of the reacting species. Higher precursor concentrations lead to a greater probability of intermolecular condensation reactions, which can accelerate the formation of the gel network. This typically results in shorter gelation times and can lead to denser gel structures.

The interplay of these factors is complex. For example, the steric hindrance of the bulky isopropoxy groups on this compound, compared to the smaller ethoxy groups on the more commonly studied tetraethyl orthosilicate (TEOS), can make it less reactive. unm.edu This steric effect means that the influence of catalysts (pH) and temperature might be even more critical in controlling the reaction kinetics for this compound.

Sol-Gel Transition Dynamics and Gelation Control

The transition from a fluid sol to a solid gel, known as gelation, is a critical point in the sol-gel process. It marks the formation of a continuous, sample-spanning network of linked silica particles or polymers. dtic.mil Controlling the dynamics of this transition is essential for producing materials with desired shapes and properties.

Gelation is not an instantaneous event but a progressive evolution of the sol's structure and rheology. Initially, the sol consists of discrete oligomers and small polymers dispersed in the solvent. As condensation reactions proceed, these polymers grow in size and complexity, eventually linking together to form a single, macroscopic molecule that immobilizes the solvent within its pores. The point at which this continuous network forms is the gel point.

Rheological Aspects of Sol-Gel Progression

The progression of the sol-gel transition is accompanied by significant changes in the material's rheological properties. Rheology, the study of the flow and deformation of matter, provides valuable insights into the structural evolution during gelation. nih.gov

Initially, the sol behaves as a Newtonian fluid, where viscosity is independent of the applied shear rate. As hydrolysis and condensation reactions create larger polymeric structures, the viscosity of the sol begins to increase. The flow behavior may become non-Newtonian, exhibiting shear thinning as the polymers align with the flow. nih.gov

The gel point is often identified rheologically as the moment when the material develops a measurable elastic component. This is characterized by the crossover of the storage modulus (G'), which represents the elastic (solid-like) response, and the loss modulus (G''), which represents the viscous (liquid-like) response. nih.gov At the gel point, a power-law relationship between the moduli and frequency is often observed, indicating the formation of a fractal-like network structure. nih.govresearchgate.net After the gel point, the storage modulus continues to increase and becomes larger than the loss modulus, signifying the formation of a predominantly elastic, solid-like gel. nih.gov Some silica-based gels can also exhibit thixotropy, a time-dependent shear thinning property where the material becomes fluid when agitated and returns to a gel state upon resting. mdpi.comnih.gov

Impact of pH, Temperature, and Precursor Concentration on Gelation Time

The time required to reach the gel point, known as the gelation time, is a key process parameter that can be controlled by adjusting the reaction conditions.

Impact of pH: The pH of the sol has a profound and non-linear effect on gelation time. There is typically a pH at which the gelation time is longest, which corresponds to the point of minimum condensation rate (the isoelectric point, around pH 2-3 for silica). researchgate.netresearchgate.net

Acidic Region (pH < 2): As pH decreases into the strongly acidic region, gelation time generally decreases.

Isoelectric Region (pH 2-5): In this range, the gelation time is at its maximum and decreases as the pH moves away from the isoelectric point. researchgate.net

Basic Region (pH > 5): As the solution becomes more basic, the gelation time decreases significantly, with the fastest gelation often occurring in the pH range of 8-9. researchgate.netatlantis-press.com

Impact of Temperature: Increasing the reaction temperature generally leads to a significant decrease in gelation time. researchgate.netresearchgate.net The relationship is often described by the Arrhenius equation, where the rate of reaction increases exponentially with temperature. For instance, a study on a similar precursor, TEOS, showed a remarkable reduction in gelation time from three and a half days at room temperature to just 18 hours at 50°C. researchgate.net Another study found that the activation energy for gelation was largely independent of the water-to-precursor ratio under certain conditions. researchgate.netuobaghdad.edu.iq

Impact of Precursor Concentration: Higher concentrations of this compound generally lead to shorter gelation times. This is because a higher concentration increases the frequency of collisions between reactive species, thereby accelerating the condensation reactions that lead to the formation of the gel network. mdpi.com

The following tables summarize the qualitative and provide illustrative quantitative effects of these parameters on gelation time, primarily based on studies of silica sol-gel systems.

Table 1: Qualitative Impact of Parameters on Gelation Time

Parameter Change Effect on Gelation Time Primary Reason
pH Increase from 2 to 5 Decrease Moving away from the isoelectric point increases condensation rate. researchgate.net
Increase from 5 to 8 Decrease Base catalysis strongly accelerates the condensation rate. researchgate.net
Temperature Increase Decrease Increases reaction kinetics of both hydrolysis and condensation. researchgate.netresearchgate.net
Precursor Concentration Increase Decrease Increases the probability of intermolecular condensation. mdpi.com
Table 2: Illustrative Data on Gelation Time vs. pH and Temperature for Silica Solsresearchgate.netresearchgate.netresearchgate.net
Temperature (°C)pHApproximate Gelation Time
205.5~60 minutes
455.5~20 minutes
605.5~10 minutes
805.5~5 minutes
1005.5~2 minutes
257Significantly shorter than at pH 5.5
259Even shorter than at pH 7

Formation of Silicon Dioxide Based Materials Via Tetraisopropyl Orthosilicate

Mesoporous Silica (B1680970) Materials Synthesis

The synthesis of mesoporous silica materials from tetraisopropyl orthosilicate (B98303) can be broadly categorized into template-assisted and non-templated methods. These approaches allow for the creation of materials with high surface areas and controlled pore structures, making them suitable for a wide range of applications.

Template-Assisted Synthesis of Ordered Mesoporous Silicas (e.g., SBA-15, MCM-41)

The use of templates, typically surfactants, is a cornerstone in the fabrication of highly ordered mesoporous silica materials like SBA-15 and MCM-41. These templates self-assemble into micelles, which act as structure-directing agents around which the silica network forms.

Surfactants play a pivotal role in defining the porous architecture of mesoporous silica. The self-assembly of surfactant molecules into micelles dictates the resulting pore structure. nih.gov For instance, the synthesis of MCM-41 commonly employs cationic surfactants like cetyltrimethylammonium bromide (CTAB). nih.govnih.gov These surfactants form hexagonal arrays of cylindrical micelles, which serve as a template for the depositing silica species. The cooperative self-assembly between the surfactant and the silica precursor is fundamental to the formation of these ordered structures. nih.gov

In the case of SBA-15, non-ionic triblock copolymers, such as Pluronic P123 (EO20PO70EO20), are used as structure-directing agents. mdpi.comdiva-portal.orgdntb.gov.ua The synthesis is typically carried out in an acidic medium, where the poly(ethylene oxide) (PEO) blocks of the copolymer interact with the silica precursor. nih.gov The larger size of these block copolymer micelles compared to traditional surfactants allows for the formation of materials with larger pore diameters. nih.gov

Co-templates or swelling agents can be introduced to further tailor the pore structure. For example, the addition of organic molecules like 1,3,5-trimethylbenzene (TMB) or heptane (B126788) can expand the micelle size, leading to an increase in the final pore diameter of the mesoporous silica. diva-portal.orgdntb.gov.ua

The interaction between the template and the silica precursor is influenced by the reaction conditions. In acidic or neutral media, the formation mechanism for materials synthesized with non-ionic surfactants is often described as a neutral (S°I°) pathway, where S° represents the neutral surfactant and I° represents the neutral inorganic precursor. nih.gov

The ability to precisely control the pore size and morphology of mesoporous silica is critical for their application. Several strategies have been developed to achieve this control using tetraisopropyl orthosilicate as the silica source.

Pore Size Control:

The pore size of mesoporous silica can be tuned by several factors:

Surfactant Chain Length: For cationic surfactants like CnTMABr, increasing the alkyl chain length (n) leads to a systematic increase in the pore diameter. nih.gov

Swelling Agents: The addition of swelling agents, such as organic molecules, expands the hydrophobic core of the micelles, resulting in larger pores. diva-portal.orgdntb.gov.ua For example, using triisopropylbenzene (B8360398) as a micelle expander with tetramethyl orthosilicate has been shown to produce large-pore SBA-15. dntb.gov.ua

Hydrothermal Treatment: The temperature and duration of the hydrothermal treatment step can influence the pore structure. Higher temperatures can lead to pore enlargement. diva-portal.org

Silica Source Mixtures: Utilizing a mixture of silica sources, such as sodium silicate (B1173343) and tetraethoxysilane (TEOS), in a buffered solution allows for precise tuning of pore sizes in the range of 10-15 nm. nus.edu.sg

Morphology Control:

Reaction Time and Stirring: Variations in stirring time and reaction duration can influence the final particle morphology. For instance, shortening the stirring time and increasing the HCl concentration can lead to the formation of separated rod-like SBA-15 particles instead of larger aggregates. diva-portal.org

Dispersing Agents: The use of dispersing agents like polyvinylpyrrolidone (B124986) (PVP) can influence the morphology of SBA-15 particles. dntb.gov.ua

Reactant Concentrations: Altering the molar concentrations of the reactants, including the silica precursor, can lead to changes in particle morphology and size. scirp.org

A summary of factors influencing the pore size and morphology of mesoporous silica is presented in the table below.

ParameterEffect on Pore SizeEffect on MorphologyReference
Surfactant Chain LengthIncreases with longer chainsCan influence micelle packing nih.gov
Swelling AgentsIncreases pore diameterCan induce phase transitions (e.g., hexagonal to foam-like) diva-portal.orgdntb.gov.ua
Hydrothermal TemperatureCan lead to pore enlargementAffects particle aggregation diva-portal.org
Reactant ConcentrationCan be tuned by adjusting ratiosInfluences particle size and shape scirp.org
Reaction TimeCan affect pore wall thicknessCan control particle growth and aggregation diva-portal.org

Non-templated Approaches for Porous Silica Structures

While templating is a powerful method, porous silica can also be synthesized without the use of traditional surfactants. These methods often rely on other pore-forming agents or specific reaction conditions to generate porosity.

One such approach involves the use of small organic molecules, like urea (B33335), as a pore-forming agent in a sol-gel reaction with a silica precursor like tetraethyl orthosilicate (TEOS). drexel.edu The urea is subsequently removed by extraction, leaving behind a porous silica network with wormlike channels. drexel.edu Another non-surfactant templating method utilizes biomass, such as fish skin collagen, to control the hydrolysis of the silica precursor and create porous silica microspheres. researchgate.netnih.gov The functional groups on the biomass template guide the formation of the porous structure. researchgate.netnih.gov

Furthermore, surfactant-free microemulsions composed of tetraethyl orthosilicate, ethanol (B145695), and water can be used to synthesize monodispersed silica colloidal spheres. nih.gov The mesostructure of the microemulsion itself directs the formation of the silica particles. nih.gov Emulsion-templated polymer scaffolds can also serve as a template for creating hierarchically porous silica beads. liverpool.ac.uk

Silica Nanoparticle Fabrication

The fabrication of silica nanoparticles with controlled size and narrow size distribution is of significant interest for various applications. The Stöber process and its modifications are widely used for this purpose, with this compound being a suitable precursor.

Stöber Process Modifications for Monodisperse Silica Nanoparticles

The Stöber process involves the hydrolysis and condensation of a silica precursor, typically in an alcohol solvent with ammonia (B1221849) as a catalyst. core.ac.ukresearchgate.net Modifications to the original process allow for fine-tuning of the resulting nanoparticle size and distribution.

One key modification involves the controlled addition of the silica precursor. Continuously supplying a diluted solution of the precursor to the reaction mixture allows for the harmonization of seed particle formation and growth rate, leading to the synthesis of monodisperse silica particles in the micrometer range. researchgate.net

The concentration of reactants plays a crucial role. The Stöber process can be carried out with high concentrations of tetra-ethyl-orthosilicate (TEOS) to produce uniform-sized silica particles. nih.gov The growth of silica particles in the Stöber method is understood to involve two main stages: an initial hydrolysis-dominated phase leading to nucleation and a subsequent condensation-dominated phase where newly formed monomers add to the existing particles. nih.gov By promoting the hydrolysis step, for example through the use of a co-catalyst like lithium hydroxide (B78521), a temporal separation of these stages can be achieved, enabling precise size control of monodisperse silica nanoparticles. nih.gov

Amino acids, such as L-lysine or L-arginine, can be used as an alternative catalyst to ammonia, leading to the formation of well-ordered, highly monodisperse silica nanoparticles. core.ac.uk The reaction temperature also significantly influences the particle size, with higher temperatures generally resulting in larger particles. core.ac.uk

A summary of modified Stöber process parameters and their effect on silica nanoparticle size is provided below.

ParameterEffect on Particle SizeReference
Precursor Addition RateSlower addition can lead to larger, more monodisperse particles researchgate.net
Reactant ConcentrationHigher concentrations can lead to larger particles nih.gov
Catalyst TypeAmino acids can be used as an alternative to ammonia core.ac.uk
TemperatureHigher temperatures generally increase particle size core.ac.uk
Influence of Ammonia and this compound Concentration on Particle Size and Dispersion

In the synthesis of silica (SiO₂) nanoparticles via the Stöber method, the concentrations of the catalyst, typically ammonia, and the silica precursor, such as tetraethyl orthosilicate (TEOS), are critical factors that dictate the final particle characteristics. Research shows a direct correlation between the concentration of these reagents and the resulting particle size.

Detailed research findings indicate that the concentration of ammonia is the most significant factor influencing the size of the SiO₂ nanoparticles. researchgate.net As the ammonia concentration increases, the particle size also increases. researchgate.netresearchgate.net For instance, in one study using TEOS, increasing the ammonia concentration from 0.05 mol/L to 1.75 mol/L resulted in an increase in particle size from 68 nm to 910 nm. nih.gov This occurs because ammonia catalyzes the hydrolysis and condensation of the silicate precursor, and higher concentrations lead to increased polymerization and the formation of larger particles. researchgate.netnih.gov

Similarly, the concentration of the silica precursor plays a crucial role. An increase in the concentration of tetraethyl orthosilicate (TEOS) also leads to a growth in the size of the silica nanoparticles. researchgate.net Linear relationships have been observed between the particle size and the concentrations of both ammonia and TEOS, suggesting that these parameters can be precisely controlled to synthesize nanoparticles of a desired size. researchgate.net However, while particle size increases, the number density of the particles tends to decrease with higher ammonia concentrations. nih.gov

Influence of Ammonia Concentration on Silica Particle Size

Ammonia Concentration (mol/L)Resulting Particle Size (nm)Source
0.0568 nih.gov
0.270 researchgate.net
1.2680 researchgate.net
1.75910 nih.gov
Effects of Alcohol Type and Water Loading on Particle Characteristics

The choice of alcohol as a solvent and the amount of water in the reaction mixture significantly affect the characteristics of the resulting silica particles. The type of alcohol influences both the hydrolysis rate of the precursor and the final particle size. Studies using primary alcohols (methanol, ethanol, n-propanol, n-butanol) have shown that the average particle size tends to increase with the molecular weight of the alcohol. researchgate.net An exception is methanol (B129727), which, despite its low molecular weight, yields the highest hydrolysis rate and the smallest particle size. researchgate.net In general, as the carbon number of the alcohol increases, both the particle size and the dispersion (polydispersity) increase. researchgate.net

Water loading, or the concentration of water in the synthesis, has an inverse relationship with particle size. Increasing the amount of water tends to cause a reduction in the final particle size. researchgate.net However, this reduction in size is often accompanied by an increase in the particle size distribution or dispersion. researchgate.net The solvent plays a critical role in promoting the miscibility of the precursor and water, and its polarity can affect the polydispersity of the resulting silica particles. researchgate.net

Effect of Reaction Parameters on Silica Nanoparticle Characteristics

Parameter ChangeEffect on Particle SizeEffect on DispersionSource
Increase Alcohol Carbon Chain LengthIncreaseIncrease researchgate.netresearchgate.net
Increase Water LoadingDecreaseIncrease researchgate.net

Core-Shell Nanoparticle Architectures with Silica Shells

This compound and similar alkoxide precursors are instrumental in fabricating core-shell nanoparticles, where a core material is encapsulated within a silica shell. This architecture is often achieved through a modified Stöber method, where the precursor undergoes hydrolysis and condensation onto the surface of pre-existing core nanoparticles. science.govresearchgate.net

The process involves dispersing the core particles in a solution, typically an alcohol-water mixture, followed by the addition of the silica precursor and a catalyst, most commonly ammonia. researchgate.net The ammonia catalyzes the reaction, causing a silica layer to grow on the surface of the core particles. researchgate.net The thickness of this silica shell can be precisely controlled; for instance, increasing the concentration of the precursor (like TEOS) results in a thicker shell. science.gov

This method has been successfully used to coat various core materials, including platinum and gold nanoparticles. science.govresearchgate.net For the uniform coating of certain materials, the surface of the core particle may be functionalized to promote the adhesion and even deposition of the silica shell. semnan.ac.ir The resulting core-shell structures possess enhanced stability; a solid silica shell can protect the core from chemical etching and thermal degradation. science.gov These hybrid nanoparticles have potential applications in catalysis, environmental protection, and high-performance coatings. science.gov

Silica Aerogels and Xerogels Production

Silica aerogels are a class of ultralight, highly porous materials with exceptional properties, including extremely low thermal conductivity. nih.gov Their production from precursors like this compound involves the formation of a sol-gel, followed by a specialized drying process designed to remove the liquid from the gel's pores without collapsing its delicate, three-dimensional solid network. researchgate.net

Subcritical and Supercritical Drying Techniques for Aerogel Formation

The defining step in creating an aerogel is the drying process. To preserve the gel's porous nanostructure, the liquid within its pores must be removed while avoiding the destructive capillary forces that arise during conventional evaporation.

Supercritical Drying (SCD) is the most common method used to produce high-quality aerogels. researchgate.netresearchgate.net This process involves raising the temperature and pressure of the solvent within the gel beyond its critical point, transforming it into a supercritical fluid. nih.gov In this state, the distinction between liquid and gas disappears, eliminating surface tension. The vessel is then slowly depressurized while maintaining the temperature, allowing the supercritical fluid to be removed as a gas without causing the gel's solid network to collapse. nih.gov There are two main approaches:

High-Temperature Supercritical Drying: Uses organic solvents like ethanol or methanol, which have high critical temperatures (300-600°C). aerogel.org This method can produce very high-quality, often hydrophobic, aerogels with minimal shrinkage. aerogel.org

Low-Temperature Supercritical Drying: Uses liquid carbon dioxide, which has a much lower critical temperature (31.1°C). aerogel.org In this process, the solvent within the gel is first exchanged with liquid CO₂, which is then brought to its supercritical state. aerogel.org This is a safer, non-flammable alternative but may cause slight shrinkage of the gel. aerogel.org

Subcritical Drying , also known as ambient pressure drying, is a less energy-intensive alternative. researchgate.net This technique avoids the high pressures of SCD. It typically requires modifying the surface chemistry of the gel (hydrophobization) to replace hydroxyl groups with non-polar groups, which reduces the capillary stress during evaporation at ambient pressure. researchgate.net While more cost-effective, subcritical drying can lead to greater shrinkage and a denser final product compared to supercritical drying. researchgate.netweebly.com

Role of this compound in Aerogel Precursor Formulations

This compound, along with other silicon alkoxides like tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS), is a fundamental precursor in the formulation of silica aerogels. nih.govaerogel.org The process begins with the creation of a "sol," which is a colloidal solution. This is achieved through the hydrolysis and condensation of the this compound precursor in a solvent, typically an alcohol. researchgate.netaerogel.org

Water is added to the mixture to hydrolyze the precursor, and a catalyst (either acidic or basic, like ammonium (B1175870) hydroxide) is used to control the reaction rate. aerogel.orgresearchgate.net As the catalyzed reactions proceed, silica nanoparticles form and begin to link together, a process known as condensation or polymerization. aerogel.org This leads to the formation of a continuous, three-dimensional solid network that spans the entire volume of the liquid, transforming the sol into a "gel." researchgate.net This wet gel, with its pores filled with solvent, is the material that is subsequently dried to produce the final aerogel. researchgate.net The initial formulation, including the choice and concentration of the precursor, solvent, and catalyst, is crucial as it determines the structure and properties of the final aerogel. nih.gov

Environmental Impact Considerations in Aerogel Production

While silica aerogels offer significant environmental benefits in applications like thermal insulation, their production carries notable environmental considerations. bath.ac.ukrsc.org The primary concerns are related to the high energy consumption and the use of solvents during the synthesis and drying stages. bath.ac.uknih.gov

Supercritical drying, particularly high-temperature methods, is an energy-intensive process requiring specialized high-pressure equipment. bath.ac.uknih.gov Furthermore, the production process involves various chemicals, including the silica precursors and large volumes of solvents like ethanol, which can be hazardous. weebly.com

Hybrid Materials and Composites Derived from Tetraisopropyl Orthosilicate

Organically Modified Silicates (ORMOSILs)

Organically modified silicates, commonly known as ORMOSILs, are hybrid materials in which organic fragments are chemically bonded to an inorganic silica (B1680970) network. The use of tetraisopropyl orthosilicate (B98303) as the primary silica precursor, in conjunction with various organosilanes, allows for the creation of these materials through sol-gel processing. The properties of the resulting ORMOSILs can be meticulously controlled by the nature and concentration of the incorporated organic groups.

Co-condensation with Organotrialkoxysilanes for Tunable Properties

A powerful method for synthesizing ORMOSILs with tailored functionalities involves the co-condensation of tetraisopropyl orthosilicate with an organotrialkoxysilane of the general formula R'Si(OR)₃. In this process, the hydrolysis and condensation of this compound form the primary silicate (B1173343) backbone, while the simultaneous reactions of the organotrialkoxysilane introduce organic functional groups (R') directly into the inorganic matrix, linked by stable Si-C bonds.

The choice of the organic group (R') on the organotrialkoxysilane is a critical factor that allows for the fine-tuning of the final material's properties. For instance, incorporating hydrophobic alkyl chains can increase the material's hydrophobicity, while introducing groups like amines or epoxides can provide sites for further chemical reactions or specific interactions. Although the co-condensation technique is broadly applied using precursors like tetraethyl orthosilicate (TEOS) rsc.org, specific research detailing the use of this compound is less common. However, the fundamental principles remain the same. The slightly different hydrolysis and condensation kinetics of this compound compared to TEOS may influence the final distribution of the organic functional groups and the network structure.

The tunability of ORMOSIL properties through the selection of different organotrialkoxysilanes is illustrated in the following table:

Functional Group (R') on OrganotrialkoxysilanePotential Effect on ORMOSIL PropertiesExample Organotrialkoxysilane
Methyl (-CH₃)Increased hydrophobicity, reduced shrinkageMethyltrimethoxysilane
Phenyl (-C₆H₅)Enhanced thermal stability, altered refractive indexPhenyltrimethoxysilane
Vinyl (-CH=CH₂)Provides sites for polymerization and graftingVinyltrimethoxysilane
Amino (-NH₂)Increased hydrophilicity, provides basic sites, metal ion chelation(3-Aminopropyl)trimethoxysilane
EpoxyEnables post-synthesis cross-linking and grafting reactions(3-Glycidyloxypropyl)trimethoxysilane

This table illustrates the general principles of property tuning in ORMOSILs. The specific outcomes can vary based on reaction conditions and the relative concentrations of the precursors.

Interfacial Interactions and Nanostructuring in Hybrid Systems

The performance of ORMOSILs is heavily dependent on the interactions at the organic-inorganic interface and the resulting nanostructure. At the molecular level, the interface is a complex region where the inorganic silica network transitions to the pendant organic groups. The compatibility and interactions between these components govern the homogeneity and morphology of the material. researchgate.net

Interfacial interactions in these hybrid systems can range from strong covalent bonds (Si-C) to weaker secondary interactions such as hydrogen bonding, and van der Waals forces. Current time information in Bangalore, IN. The presence of organic groups influences the formation of the silica network, potentially leading to a more open and porous structure compared to purely inorganic silica gels. The organic moieties can act as network modifiers, interrupting the Si-O-Si linkages and reducing the degree of cross-linking.

Inorganic-Inorganic Hybrid Systems

Beyond incorporating organic components, this compound can be combined with other inorganic precursors to form inorganic-inorganic hybrid materials. These systems are of significant interest for applications requiring enhanced thermal stability, specific catalytic activity, or tailored optical and electronic properties that cannot be achieved with silica alone.

Silico-Titanate Compositions and Their Preparation

Silico-titanate materials, which contain both silicon and titanium oxides within a single network, are a prominent class of inorganic-inorganic hybrids. These materials are known for their high refractive index, photocatalytic activity, and ion-exchange capabilities.

The reaction can be represented by the following simplified steps:

Hydrolysis:

Si(OCH(CH₃)₂)₄ + 4H₂O → Si(OH)₄ + 4(CH₃)₂CHOH

Ti(OCH(CH₃)₂)₄ + 4H₂O → Ti(OH)₄ + 4(CH₃)₂CHOH

Condensation:

Homocondensation:

≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

≡Ti-OH + HO-Ti≡ → ≡Ti-O-Ti≡ + H₂O

Co-condensation (Heterocondensation):

≡Si-OH + HO-Ti≡ → ≡Si-O-Ti≡ + H₂O

To achieve a homogeneous mixed oxide rather than a mixture of separate silica and titania phases, the reaction conditions must be carefully controlled. Strategies to manage the disparate reactivity include the pre-hydrolysis of the less reactive silicon alkoxide or the chemical modification of the titanium alkoxide with chelating agents (e.g., acetylacetone) to reduce its hydrolysis rate. The Si:Ti molar ratio in the precursor solution is a key parameter that determines the composition and properties of the final silico-titanate material. Current time information in Bangalore, IN.

The structural characterization of silico-titanate materials is crucial to understanding the arrangement of silicon and titanium atoms and the extent of Si-O-Ti bond formation. A variety of analytical techniques are employed for this purpose.

X-ray Diffraction (XRD): XRD is used to determine the crystalline or amorphous nature of the material. Amorphous patterns are common for materials synthesized at low temperatures, while crystalline phases of TiO₂ (anatase, rutile) may appear after thermal treatment. The absence of crystalline TiO₂ peaks in as-synthesized samples can be an indicator of homogeneous mixing at the atomic level.

Spectroscopy (FTIR, Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for probing the network structure. The presence of a vibrational band around 940-960 cm⁻¹ in the spectra is widely accepted as evidence for the formation of Si-O-Ti linkages, distinguishing a true mixed oxide from a physical mixture of SiO₂ and TiO₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ²⁹Si NMR can provide detailed information about the local chemical environment of the silicon atoms. Different silicon environments (e.g., Si(OSi)₄, Si(OSi)₃(OTi)) can be identified, offering quantitative insight into the degree of condensation and the dispersion of titanium in the silica matrix.

Electron Microscopy (SEM, TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the morphology, particle size, and porosity of the silico-titanate materials. Energy-dispersive X-ray spectroscopy (EDX) coupled with microscopy can map the elemental distribution of Si and Ti, visually confirming the homogeneity of the mixed oxide.

Through careful synthesis and detailed characterization, silico-titanate hybrid materials derived from this compound and tetraisopropyl titanate can be engineered with controlled structures for a variety of advanced applications.

Integration with Other Metal Oxides (e.g., Alumina (B75360), Zirconia)

The combination of silica derived from this compound with other metal oxides, such as alumina (Al₂O₃) and zirconia (ZrO₂), leads to the formation of binary oxide materials with significant industrial applications, ranging from high-temperature ceramics to catalysis.

Alumina-Silica Hybrids: Hybrid sol-gel routes are employed to synthesize aluminosilicates with varying alumina-to-silica molar ratios. rsc.org In these methods, a precursor like tetraethyl orthosilicate (TEOS), a compound structurally and functionally similar to this compound, is used for the silica component, while an aluminum source like boehmite sol is used for the alumina. rsc.org The resulting materials exhibit structural changes dependent on the calcination temperature, with cross-linking between AlO₆ octahedral and SiO₄ tetrahedral units occurring before the formation of crystalline phases like mullite. rsc.org The synthesis of alumina-mesoporous silica hybrid membranes has been demonstrated using TEOS in an evaporative-induced self-assembly (EISA) process. nih.gov These hybrid membranes show tunable pore sizes and high permselectivity, making them superior to many commercial membranes due to a lack of pinhole defects. nih.gov Amorphous silica-alumina (ASA) catalysts demonstrate high activity and stability, for instance, in the conversion of biomass-derived acetone (B3395972) to mesitylene. rsc.org The presence of Brønsted acid sites in these ASA catalysts is crucial for their enhanced performance compared to pure alumina. rsc.org

Zirconia-Silica Hybrids: Silicate glasses containing zirconia are noted for their high chemical durability, particularly in alkaline environments, which makes them suitable for reinforcing cements. ceramics-silikaty.cz The inclusion of zirconia in silicate glass compositions tends to increase the thermal expansion coefficient and the glass transition temperature. ceramics-silikaty.cz While zirconia can be considered a network-modifying oxide, its structural role strengthens the silicate network by forming covalent Zr-O-Si bridges. ceramics-silikaty.cz In dentistry, silica-coating of zirconia implants is a critical step for enhancing the bonding of resin composites. nih.gov The use of specialized silane (B1218182) systems can further promote adhesion between the silica-coated zirconia and the resin, leading to durable bonding for dental restorations. nih.gov The development of zirconia-mullite-alumina composites from raw materials like siliceous clay, alumina, and zirconia is a cost-effective approach for producing materials for refractory applications. sciepublish.com

Polymer-Silica Nanocomposites

The incorporation of silica nanoparticles, derived from precursors like this compound, into polymer matrices is a highly effective strategy for creating nanocomposites with significantly improved performance characteristics. The properties of these nanocomposites are influenced by factors such as the dispersion of the nanofillers, the interaction between the polymer matrix and the filler surfaces, and the filler content. researchgate.net

In-situ Sol-Gel Polymerization within Polymer Matrices

In-situ sol-gel polymerization is a powerful technique for creating a fine and homogeneous dispersion of silica nanoparticles within a polymer matrix. This method involves the hydrolysis and condensation of a silica precursor, such as tetraethyl orthosilicate (TEOS), directly within the polymer. For example, this process has been used to synthesize poly(methyl methacrylate) (PMMA)-silica nanocomposites. nist.govnist.gov The in-situ radical polymerization of methyl methacrylate (B99206) (MMA) with colloidal silica results in transparent nanocomposites where the silica particles are well-dispersed. nist.govnist.gov

This technique has also been applied to enhance the properties of fiber-reinforced composites. In oil palm fiber-reinforced polypropylene (B1209903) composites, an in-situ silica sol-gel process using TEOS as the precursor has been shown to effectively reduce the void content of the lignocellulosic fibers, leading to higher performance polymeric composites. nih.gov

Surface Modification of Polymers with Silicate Layers

Modifying the surface of either the silica nanoparticles or the polymer is often necessary to ensure compatibility and strong interfacial adhesion between the inorganic filler and the organic matrix. canada.ca For silica nanoparticles, surface modification can be achieved by grafting polymers onto them. For instance, nano-sized silica particles have been first treated with a silane coupling agent and then modified by the in-situ copolymerization of methyl methacrylate (MMA) and butyl acrylate (B77674) (BA). polyu.edu.hk This modification enhances the dispersion of the nanoparticles within a polypropylene (PP) matrix and improves interfacial adhesion. polyu.edu.hk

Another approach involves the modification of layered silicates. Crystalline layered silicates, like octosilicate, can be modified by grafting oligodimethylsiloxane onto their interlayer surfaces. nih.gov This organophilic modification facilitates the delamination of the silicate layers in non-polar organic solvents, allowing them to act as effective cross-linkers and nanofillers in elastomer nanocomposites. nih.gov

Enhancement of Mechanical and Thermal Properties in Composites

The addition of silica nanoparticles via the sol-gel method using precursors like this compound leads to substantial improvements in the mechanical and thermal properties of polymers.

Mechanical Property Enhancement: The reinforcing effect of silica nanoparticles can significantly increase the stiffness and toughness of polymers. In polypropylene-SiO₂ nanocomposites prepared with colloidal silica, both the Young's modulus and impact strength were increased at a low filler loading of 4.5 wt.%. tue.nl Specifically, the Young's modulus increased from 1.2 GPa to 1.6 GPa, and the impact strength rose from 3.4 kJ/m² to 5.7 kJ/m². tue.nl Similarly, for oil palm fiber-reinforced polypropylene composites treated with an in-situ silica sol-gel process, the tensile strength reached 30.9 MPa and the Young's modulus was 881.8 MPa. nih.gov The modification of nano-silica with polymers like P(MMA-co-BA) can create polypropylene nanocomposites with a good balance of stiffness and toughness. polyu.edu.hk

Interactive Data Table: Enhancement of Material Properties

Composite MaterialPropertyOriginal ValueValue with SilicaImprovementCitation
Polypropylene (PP)Young's Modulus1.2 GPa1.6 GPa33.3% tue.nl
Polypropylene (PP)Impact Strength3.4 kJ/m²5.7 kJ/m²67.6% tue.nl
Oil Palm Fiber-PPTensile Strength-30.9 MPa- nih.gov
Oil Palm Fiber-PPThermal Inflection Point-477 °C- nih.gov
Epoxidized Natural Rubber (ENR)Thermal Conductivity1.16 W/mK2.23 W/mK92.2% mdpi.com

Advanced Applications in Catalysis and Chemical Transformations

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, offering significant advantages in terms of separation, recovery, and reusability. acs.org Tetraisopropyl orthosilicate (B98303) is instrumental in creating the solid support structures upon which active catalytic sites are anchored.

Silica (B1680970) is a widely used support material for catalysts due to its high thermal and chemical stability, large surface area, and porous structure. researchgate.net Alkyl orthosilicates, such as TIPS, are frequently used to synthesize these high-purity silica supports. nih.gov The process allows for the creation of materials with desirable properties like high surface area and optimal pore sizes, which are critical for catalytic efficiency. acs.org

Once the silica support is formed via the hydrolysis and condensation of TIPS, it can be functionalized by tethering organic groups to its surface. youtube.com These hybrid inorganic-organic materials can act as versatile heterogeneous catalysts for a wide array of organic reactions, including oxidations and coupling reactions. oup.comgoogle.com For instance, silica-supported sulfonic acid catalysts have been shown to be effective in various reactions, and their selectivity can be enhanced by further modifications. Research has demonstrated that creating catalysts with both acidic and basic functional groups on a silica surface can lead to cooperative catalysis, where the groups work together to achieve activity and selectivity superior to monofunctional materials. youtube.com

Zeolites are crystalline aluminosilicates with a three-dimensional framework of SiO₄ and AlO₄ tetrahedra, creating a network of uniform micropores that makes them highly effective as shape-selective catalysts. nih.govtue.nl The synthesis of high-silica zeolites, which exhibit enhanced stability, relies on a silicon source, a role effectively filled by tetraisopropyl orthosilicate. dntb.gov.ua

In hydrothermal synthesis, TIPS, along with an aluminum source and a structure-directing agent (SDA), is used to form the zeolite framework. dntb.gov.ua While other silicon alkoxides like tetraethyl orthosilicate (TEOS) are commonly cited, TIPS functions similarly as a soluble silica precursor, hydrolyzing to form the silicate (B1173343) species that build the crystalline structure. The ability to create highly siliceous zeolites is advantageous, as these materials can be subsequently modified. For example, framework aluminum can be removed and replaced with other metals, such as titanium, to introduce new catalytic functionalities. mdpi.com

Titanosilicate catalysts are a class of materials where titanium atoms are incorporated into a silica framework. These catalysts, often synthesized using precursors like this compound for the silica matrix and a titanium alkoxide for the active metal, are renowned for their exceptional performance in selective oxidation reactions, particularly the epoxidation of olefins using hydrogen peroxide or organic hydroperoxides. oup.comnih.gov The discovery of these materials, such as the famous TS-1 (Titanium Silicalite-1), was a significant breakthrough in developing greener and more selective oxidation processes. oup.com

The effectiveness of titanosilicate catalysts is often superior to catalysts that are simply titanium oxide dispersed on a silica support. The incorporation of isolated titanium atoms into the zeolite-like framework prevents the formation of inactive TiO₂ phases, which can cause the unproductive decomposition of the oxidant. mdpi.com These materials can be synthesized with hierarchical porosity, containing both micropores and larger mesopores, which improves the diffusion of bulky reactant and product molecules to and from the active sites, thereby enhancing catalytic performance. youtube.com

CatalystOlefinOxidantYield (%)TON (mol/mol Ti)Selectivity (%)Reference
[Ti]-YNU-5_2AT_calcis-cycloocteneH₂O₂30.3187>99.9 oup.com
[Ti]-betacis-cycloocteneH₂O₂22.0128>99.9 oup.com
[Ti]-MCM-68cis-cycloocteneH₂O₂12.366>99.9 oup.com
TS-1cis-cycloocteneH₂O₂0.53>99.9 oup.com
TiSil-HPB-60CyclohexeneTBHP~75-~95 youtube.com
Ti-MCM-41CyclohexeneTBHP~55-~80 youtube.com
TS-1CyclohexeneTBHP~20-~50 youtube.com

Table 1: Comparative catalytic performance of various titanosilicate catalysts in the epoxidation of olefins. The data highlights the superior activity and selectivity of newer generation catalysts like [Ti]-YNU-5 compared to traditional TS-1 for bulky olefins. TON (Turnover Number) represents the moles of product per mole of Ti sites.

The catalytic activity of titanosilicates is profoundly dependent on the coordination state and environment of the titanium atoms within the silica lattice. mdpi.com Extensive research has established that isolated titanium atoms tetrahedrally coordinated within the framework are the primary active sites for epoxidation. youtube.comscispace.com This specific arrangement is crucial for the catalytic cycle.

In contrast, titanium species in other coordination states, such as hexa-coordinated extra-framework titanium or crystalline anatase (TiO₂) phases, are generally considered inactive or even detrimental to the epoxidation reaction. mdpi.com These non-framework species can promote the non-selective decomposition of the hydrogen peroxide oxidant. Therefore, synthesis methods using precursors like this compound are carefully controlled to maximize the incorporation of titanium into tetrahedral framework positions, ensuring high catalytic efficiency and selectivity towards the desired epoxide product. youtube.com

The catalytic mechanism of titanosilicates involves key acid-base interactions. The isolated, tetrahedrally coordinated titanium centers within the silica framework act as strong Lewis acid sites. scispace.com In the context of catalysis, a Lewis acid is a species that can accept an electron pair. These titanium sites are responsible for activating the oxidant (e.g., hydrogen peroxide), which adsorbs onto the Ti site to form an active titanium-hydroperoxo intermediate. This activated species then reacts with the olefin to form the epoxide. scispace.com

Titanosilicate Catalysts for Selective Oxidation (e.g., Epoxidation of Olefins)

Catalytic Supports and Enzyme Immobilization

Beyond traditional chemical catalysis, silica materials derived from this compound are excellent supports for biocatalysts, such as enzymes. Enzyme immobilization involves confining enzymes to a solid support, which enhances their stability and allows for their easy separation and reuse. researchgate.net

Silica is a favored support material due to its excellent mechanical properties and the benign conditions under which it can be synthesized from precursors like TIPS. mdpi.com Using biomimetic approaches that mimic the silica formation process in organisms like diatoms, it is possible to entrap enzymes within a growing silica matrix at neutral pH and ambient temperature. This gentle encapsulation method is critical for preserving the delicate three-dimensional structure of the enzyme, which is essential for its catalytic activity. Research has shown that enzymes such as butyrylcholinesterase can be immobilized in silica nanospheres, retaining their full activity and exhibiting substantially greater stability than the free enzyme. mdpi.com This demonstrates the effectiveness of using orthosilicate precursors for creating robust and highly active immobilized enzyme systems.

Role in Chemical Synthesis and Derivatization

This compound serves as a versatile, though specialized, intermediate in the synthesis and derivatization of various chemical compounds. Its utility stems from the reactivity of the silicon-oxygen-carbon bonds, which can be selectively cleaved and modified to introduce silicon-containing moieties into organic or inorganic structures.

Intermediate in Organosilicon Compound Synthesis

This compound is a key precursor in the production of a range of organosilicon compounds. chemicalbook.com These compounds are characterized by the presence of carbon-silicon bonds and are integral to numerous advanced materials and chemical processes. The isopropyl groups in this compound can be substituted through various reactions, allowing for the synthesis of more complex organosilane molecules.

One of the primary applications of this compound in this context is its use as a starting material for sol-gel processes. chemicalbook.com Through controlled hydrolysis and condensation reactions, it can be transformed into silicon dioxide (silica) or other silicate materials with tailored properties. While this is a conversion to an inorganic material, the initial steps of the reaction involve the formation of silanol (B1196071) intermediates, which are themselves a class of organosilicon compounds.

The general transformation can be represented by the following reaction:

Si(OCH(CH₃)₂)₄ + 4 H₂O → Si(OH)₄ + 4 (CH₃)₂CHOH

The resulting silicic acid, Si(OH)₄, is often unstable and undergoes further condensation to form polysiloxane networks, the basis of many silicone polymers. The rate and extent of these reactions can be finely tuned by controlling parameters such as pH, temperature, and the presence of catalysts.

While less common than its ethyl counterpart (tetraethyl orthosilicate, TEOS), this compound can also be employed in reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, to form new silicon-carbon bonds. This allows for the introduction of a wide array of organic functional groups to the silicon center, leading to the synthesis of functionalized silanes and silicones.

Table 1: Examples of Organosilicon Precursors and their Synthesis Methods

Precursor CompoundSynthesis MethodReactants
Alkyl/Aryl ChlorosilanesDirect Synthesis (Rochow-Müller Process)Alkyl/Aryl Halide, Silicon Powder
OrganosilanesMetathesisSilicon Halide, Organolithium Reagent
Functionalized SilanesHydrosilylationAlkene/Alkyne, Hydrosilane

This table provides a general overview of synthesis methods for organosilicon compounds, for which this compound can serve as a starting material or intermediate.

Reactions with Phosphoric Acid and Other Inorganic Species

The reaction of this compound with inorganic species, such as phosphoric acid, is of interest for the creation of hybrid organic-inorganic materials. These materials can exhibit a unique combination of properties derived from both the silicate and phosphate (B84403) components, such as enhanced thermal stability, flame retardancy, and specific catalytic activities.

The reaction with phosphoric acid (H₃PO₄) can lead to the formation of silicon phosphate materials. This reaction proceeds through the alcoholysis of the P-OH groups of phosphoric acid with the isopropoxy groups of the silicate. The isopropanol (B130326) is eliminated as a byproduct, and a Si-O-P linkage is formed. The extent of the reaction and the structure of the final product can be controlled by the stoichiometry of the reactants and the reaction conditions.

A simplified representation of this esterification-like reaction is:

( (CH₃)₂CHO )₄Si + H₃PO₄ → ( (CH₃)₂CHO )₃Si-O-PO(OH)₂ + (CH₃)₂CHOH

Further reaction can lead to more complex, cross-linked networks containing multiple Si-O-P bonds. These silicon phosphate materials have applications as catalysts, catalyst supports, and dental cements.

The catalytic etherification of ortho-phosphoric acid with alcohols in the presence of amines has been studied, and while not directly involving this compound, the principles of esterification are similar. nih.gov The reactivity of this compound with other inorganic species includes its hydrolysis in the presence of metal alkoxides to form mixed-metal oxide materials through the sol-gel process. These materials are of interest for their applications in catalysis, optics, and electronics.

Thin Film Deposition and Surface Engineering

Plasma Enhanced Chemical Vapor Deposition (PECVD) of Silicon Dioxide Films

Plasma-enhanced chemical vapor deposition (PECVD) is a cornerstone technique for depositing silicon dioxide (SiO₂) films in the manufacturing of microelectromechanical systems (MEMS) and semiconductor devices. google.com Using precursors like tetraisopropyl orthosilicate (B98303), PECVD allows for the formation of high-quality insulating and structural layers at temperatures lower than traditional thermal CVD processes.

The characteristics of SiO₂ films deposited via PECVD are highly dependent on the process parameters, including chamber pressure, substrate temperature, RF power, and precursor flow rates. researchgate.net Optimizing these parameters is critical for achieving desired film properties such as a high deposition rate, controlled residual stress, and excellent uniformity, which are significant for applications in MEMS and microelectronics packaging. researchgate.net

Key relationships between process parameters and film properties include:

Pressure: The pressure within the reactor chamber significantly influences film uniformity. google.com For TEOS-based depositions, pressures greater than 700 mTorr can ensure good uniformity of the thin layer and refractive index (below 2%). google.com However, at pressures exceeding 950 mTorr, exfoliation or peeling of the film can occur. google.com In low-pressure regimes (below 800 mTorr), non-uniformity tends to be high. ias.ac.in The recommended pressure range for achieving very good uniformity is typically between 900 mTorr and 1400 mTorr. ias.ac.in

Temperature: Substrate temperature affects both the deposition rate and the residual stress of the film. google.com An increase in temperature can lead to a decrease in the deposition rate. google.com Concurrently, residual stress in the silicon oxide film tends to shift from tensile at lower temperatures to more compressive at higher temperatures. google.com This shift is partly attributable to the difference in the coefficient of thermal expansion (CTE) between the silicon dioxide film and the silicon wafer substrate. google.com

RF Power: The applied RF power is another critical parameter. For silicon nitride (SiNₓ) films, which share process similarities, increasing RF power in high-frequency mode (13.56 MHz) can increase the deposition rate while decreasing intrinsic stress. researchgate.netias.ac.in

The following table summarizes the influence of key PECVD process parameters on the properties of deposited films.

ParameterEffect on Deposition RateEffect on Film StressEffect on UniformityNotes
Pressure Changes can be complexInfluences stress significantlyOptimal range (e.g., 900-1400 mTorr) improves uniformity. ias.ac.inPressures >950 mTorr may cause film exfoliation. google.com
Temperature Generally decreases with increasing temperature. google.comBecomes more compressive at higher temperatures. google.comCan be optimized for specific applications.Thermal mismatch with substrate is a factor in stress. google.com
RF Power Generally increases with power. ias.ac.inCan be controlled; higher power may reduce tensile stress. ias.ac.inInfluenced by power distribution in the plasma.Frequency mode (HF/LF) has a major influence on stress. ias.ac.in
Gas Flow Rate Directly impacts the availability of precursor species.Can alter film composition and resulting stress.Critical for maintaining uniform deposition across the substrate.The ratio of precursor to oxidant (e.g., O₂) is key. researchgate.net

A specialized technique, low-energy ion-beam-induced chemical vapor deposition (IBICVD), enables the localized deposition of films. mdpi.com This method involves the simultaneous irradiation of a substrate with a low-energy ion beam and a precursor gas, such as tetraisopropyl orthosilicate (referred to as TEOS in studies). mdpi.comyoutube.com

In a typical process, a low-energy (e.g., 100 eV) argon (Ar⁺) ion beam is directed at a substrate while the TIPS precursor is introduced into the chamber. mdpi.comjresm.org The ion beam's energy promotes the decomposition of the precursor molecules adsorbed on the surface, leading to film growth precisely in the irradiated area. mdpi.com Analysis of films grown using this method confirms the formation of silicon dioxide (SiO₂). youtube.comjresm.org This technique is advantageous for applications requiring patterned or localized film deposition without the need for conventional lithography masks. mdpi.com The process has been successfully demonstrated for forming SiO₂ films at room temperature. dtic.mil Experiments have shown that no film formation occurs if either the ion beam or the precursor is supplied alone, confirming that the deposition is induced by the synergistic effect of both. jresm.org Studies have also explored using nitrogen (N⁺) ion beams, which result in the incorporation of a small percentage of nitrogen atoms into the silicon dioxide film. dtic.mil

Sol-Gel Derived Thin Film Coatings

The sol-gel process is a versatile and cost-effective wet-chemical technique used to produce a wide variety of materials, including thin-film coatings. safecoze.com It involves the hydrolysis and condensation of molecular precursors, such as this compound, to form a colloidal suspension (the "sol") that subsequently gels to form a continuous solid network. safecoze.com This method allows for the fabrication of coatings with precisely controlled properties at or near room temperature.

Sol-gel technology offers an environmentally friendly alternative to traditional chromium-based anti-corrosion treatments. safecoze.com Thin films derived from silicon alkoxides like TIPS can act as effective physical barriers, inhibiting the corrosion of metal substrates such as aluminum and magnesium alloys. These coatings, often only 100-1000 Å thick, provide significant corrosion protection.

The effectiveness of the anti-corrosion layer is highly dependent on formulation and process parameters, including precursor concentration, pH, and curing conditions. Research has shown that the corrosion protection conferred by a TIPS-based coating on aluminum increases dramatically with a small increase in the precursor concentration, after which further additions have a lesser effect. For enhanced performance, these silica-based matrices can be doped with corrosion inhibitors or combined with other precursors to create hybrid organic-inorganic coatings. safecoze.com These hybrid films can combine the corrosion resistance of the inorganic network with the adhesion-promoting properties of organic components.

The sol-gel process is exceptionally well-suited for creating optical coatings, such as anti-reflective (AR) layers. The primary advantage of the sol-gel method is its ability to produce porous films with a low refractive index (RI). To achieve a single-layer AR effect on a glass substrate (RI ≈ 1.5), the coating must have an RI of approximately 1.2. While common coating materials like SiO₂ have a higher RI (≈1.45), the porosity induced by the sol-gel process lowers the effective RI to the desired value.

By carefully controlling the sol-gel chemistry and deposition parameters (e.g., withdrawal speed in dip-coating), the thickness and porosity of the silica (B1680970) film can be precisely managed. mdpi.com This allows for the fabrication of single-layer AR coatings that can increase the transmittance of glass to approximately 99% at a specific wavelength. mdpi.com The technique can be extended to create more complex double- or triple-layer AR coatings by stacking layers of different refractive indices (e.g., SiO₂ and TiO₂), which broadens the effective wavelength range. mdpi.com Furthermore, the incorporation of fluorinated compounds, such as fluoroalkylsilanes, along with the silica precursor can produce films with low dielectric constants.

This compound is a key ingredient in the formulation of hydrophobic and superhydrophobic coatings via the sol-gel method. These coatings function by creating a surface with both nanoscale roughness and low surface energy. The silica network formed from the hydrolysis and condensation of TIPS provides the foundational structure.

To achieve hydrophobicity, TIPS is often used in a co-condensation reaction with a low-surface-energy precursor, such as a long-chain alkylsilane or a fluoroalkylsilane (FAS). This process yields hybrid nanoparticles where the alkyl or fluoroalkyl chains are chemically bonded to the silica surface. When applied to a substrate, these hybrid materials create a hierarchical, raspberry-like morphology that effectively repels water.

Such surfaces can exhibit extremely high water contact angles (WCA), often exceeding 150° and even reaching over 170°, with very low sliding angles (<5°), which are characteristic of superhydrophobicity. These water-repellent coatings have numerous applications, including self-cleaning surfaces for solar panels, soil-resistant treatments for building materials, and water-repellent textiles.

The table below presents typical properties of hydrophobic coatings developed using silica-based sol-gel methods.

Precursor SystemSubstrateWater Contact Angle (WCA)Sliding Angle (SA)TransmittanceReference
TEOS and FASMarble> 170°< 5°Not Specified
Alkylsilane-modified nanosilica (from TEOS)Not Specified> 150°< 5°> 90%
TEOS and FAS13Glass97° - 100°Not SpecifiedNot Specified
TEOS and PDMSCotton FabricHigh (exact value depends on ratio)Not SpecifiedNot Specified

Surface Functionalization and Adhesion Promotion

Silane (B1218182) Coupling Agents for Interfacial Bonding

Silane coupling agents are organosilicon compounds that establish a durable, water-resistant bond between dissimilar materials. This compound functions as a coupling agent through a well-understood, two-step chemical process: hydrolysis and condensation.

First, in the presence of water, the isopropoxy groups of the TIPS molecule are hydrolyzed to form silanol (B1196071) (Si-OH) groups and isopropyl alcohol as a byproduct. This reaction is catalyzed by acids or bases. A key characteristic of TIPS is the steric bulk of its isopropyl groups. Compared to less hindered alkoxysilanes like tetraethyl orthosilicate (TEOS), the hydrolysis of TIPS is generally slower. Research indicates that under basic conditions, an increase in the chain length and branching of the alkyl groups in an alkoxysilane leads to a decreased rate of hydrolysis. researchgate.net This slower reaction rate can be advantageous in certain applications, allowing for a longer working time or "pot life" before the system begins to gel.

The generalized hydrolysis reaction is as follows: Si(OCH(CH₃)₂)₄ + 4 H₂O ⇌ Si(OH)₄ + 4 (CH₃)₂CHOH

Once formed, the reactive silanol groups can participate in two crucial condensation reactions:

Interfacial Bonding: The silanol groups can form strong, covalent oxane bonds (Si-O-Substrate) with hydroxyl (-OH) groups present on the surface of inorganic materials.

Cross-linking: The silanol groups can also condense with each other, forming a stable, three-dimensional siloxane (Si-O-Si) network at the interface. This network enhances the cohesive strength of the adhesive or sealant layer.

The steric hindrance from the isopropyl groups not only affects the hydrolysis rate but may also influence the structure of the resulting siloxane network, potentially leading to a less densely cross-linked but more flexible interfacial layer compared to networks formed from smaller alkoxysilanes.

Table 1: Comparison of Alkoxysilane Hydrolysis Factors

FeatureInfluence on Hydrolysis RateImplication for this compound (TIPS)
Alkyl Group Size Larger groups decrease the rate due to steric hindrance.The isopropyl group is larger than the ethyl group in TEOS, suggesting a slower hydrolysis rate for TIPS. researchgate.net
Alkyl Group Branching Increased branching decreases the rate. researchgate.netThe isopropyl group is branched, contributing to a slower hydrolysis rate compared to linear alkoxy groups.
Solvent The choice of alcohol as a solvent can influence the reaction kinetics.Using isopropanol (B130326) as a solvent for TEOS hydrolysis has been shown to slow the reaction compared to ethanol (B145695). researchgate.net

This table provides a qualitative comparison based on established chemical principles of alkoxysilane hydrolysis.

Application in Adhesives and Sealants

The ability of this compound to form a durable, inorganic silica network makes it a valuable component in adhesive and sealant formulations. It is used as both a cross-linking agent and a drying agent in sealing compositions. researchgate.net

In the context of sealants, particularly silicone-based sealants, TIPS functions as a cross-linker. During the curing process (often initiated by atmospheric moisture), the TIPS hydrolyzes and its silanol groups react with the polymer chains of the sealant, creating a robust, cross-linked network. This process converts the sealant from a paste-like consistency to a durable, flexible solid. The slower hydrolysis rate of TIPS can be beneficial for controlling the cure time of the sealant.

As a drying agent, TIPS chemically binds free water within a formulation through its hydrolysis reaction. This prevents the water from interfering with other components of the sealant or adhesive, ensuring stability and proper curing.

Research involving the related compound, tetraethyl orthosilicate (TEOS), has demonstrated the effectiveness of this class of silanes in enhancing adhesion. For example, the addition of just 0.5% TEOS as a coupling agent between a polyurethane (PU) sponge and hydrophobic silica gel resulted in a 73% improvement in adhesion. researchgate.net This principle of using an alkoxysilane to form a silica-based adhesive layer is directly applicable to TIPS, which performs the same fundamental chemical function.

Table 2: Functions of this compound in Formulations

FunctionMechanismBenefit in Adhesives/Sealants
Cross-linking Agent Hydrolyzes and condenses to form Si-O-Si bonds that link polymer chains. researchgate.netImproves the cohesive strength, durability, and elasticity of the cured product.
Adhesion Promoter Forms covalent bonds with inorganic substrate surfaces.Creates a strong, moisture-resistant bond between the sealant/adhesive and the substrate.
Drying Agent Reacts with and consumes free water in the formulation through hydrolysis. researchgate.netEnhances shelf-life and prevents undesirable side reactions, ensuring consistent curing.

This table summarizes the key roles of TIPS based on its chemical properties and documented applications.

Analytical and Spectroscopic Characterization Techniques

Spectroscopic Analysis of Tetraisopropyl Orthosilicate (B98303) and its Derivatives

Spectroscopic methods are indispensable for elucidating the chemical changes that TIPS undergoes during processes like hydrolysis and condensation. These techniques provide detailed information about the functional groups present and the formation of new chemical bonds.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to monitor the hydrolysis and condensation of TIPS in sol-gel processes. csic.esnih.gov By tracking changes in the infrared spectrum over time, researchers can gain insights into the reaction kinetics and the evolution of the silicate (B1173343) network. researchgate.netresearchgate.net

The hydrolysis of TIPS involves the replacement of isopropoxy groups with hydroxyl groups. This transformation can be followed by observing the decrease in the intensity of absorption bands associated with the C-H bonds in the isopropyl groups and the emergence of bands corresponding to Si-OH groups. csic.es Concurrently, the formation of Si-O-Si bridges during condensation is evidenced by the appearance and growth of a broad and strong absorption band. researchgate.netresearchgate.net

The position and shape of the Si-O-Si stretching band can provide information about the structure of the silicate network. For instance, different vibrational modes can be attributed to linear or cyclic Si-O-Si structures. researchgate.net Deconvolution of the FTIR spectra can be employed to semi-quantitatively analyze the progress of hydrolysis and polymerization reactions. researchgate.net The pH of the reaction medium is a critical parameter that influences the rates of hydrolysis and condensation, and these effects are readily observable with FTIR. csic.es

Key FTIR Band Assignments for Monitoring TIPS Hydrolysis and Condensation

Wavenumber (cm⁻¹)AssignmentSignificance in TIPS Sol-Gel Process
~2970C-H stretching in isopropyl groupsDecreases as hydrolysis proceeds
~1168Si-O-C stretchingDecreases and eventually disappears upon complete hydrolysis
~970Si-OH stretchingAppears and changes as hydrolysis and condensation occur
~1080Asymmetric Si-O-Si stretching (linear)Indicates the formation of linear polysiloxane chains
~1200Asymmetric Si-O-Si stretching (cyclic)Suggests the formation of cyclic silicate structures
~450Si-O-Si bendingBecomes more prominent as the silicate network develops

This table provides a generalized overview. Specific peak positions can vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, is a vital tool for the detailed structural elucidation of tetraisopropyl orthosilicate and the silicate species formed during its transformation. researchgate.netresearchgate.netnih.gov It provides quantitative information about the local chemical environment of the silicon atoms, allowing for the differentiation and quantification of various silicate structures. huji.ac.ilnih.gov

In the context of TIPS-based sol-gel chemistry, ²⁹Si NMR is used to track the progression from the monomeric precursor to more complex oligomeric and polymeric structures. The chemical shift of a silicon nucleus is sensitive to the number of bridging oxygen atoms attached to it. This is often described using the Qⁿ notation, where 'Q' represents a silicon atom bonded to four oxygen atoms, and 'n' (from 0 to 4) indicates the number of these oxygen atoms that are part of a Si-O-Si bridge.

Q⁰: Represents the unhydrolyzed monomer, Si(OR)₄.

Q¹: A silicon atom with one Si-O-Si linkage (end-groups).

Q²: A silicon atom with two Si-O-Si linkages (middle-groups in chains).

Q³: A silicon atom with three Si-O-Si linkages (branching points).

Q⁴: A fully condensed silicon atom with four Si-O-Si linkages (cross-linking points).

By analyzing the relative intensities of the signals corresponding to these different Qⁿ species, one can determine the degree of condensation and the extent of branching in the silicate network. nih.gov The chemical shifts for these species occur in distinct regions of the ²⁹Si NMR spectrum. huji.ac.il

Typical ²⁹Si NMR Chemical Shift Ranges for Silicate Species

Qⁿ SpeciesType of Silicate UnitTypical Chemical Shift Range (ppm)
Q⁰Monomer-65 to -75
End-group-78 to -82.5
Middle-group-84 to -87.5
Branching pointVaries, typically downfield from Q²
Q⁴Cross-linking pointVaries, typically downfield from Q³

Referenced against tetramethylsilane (B1202638) (TMS). Ranges are approximate and can be influenced by solvent and substituent effects. huji.ac.ilnih.gov

Furthermore, other NMR active nuclei like ¹H, ¹³C, and ¹⁷O can provide complementary information about the hydrolysis of the alkoxy groups and the presence of water and alcohol in the sol. csic.espnnl.gov

Raman spectroscopy serves as a complementary technique to FTIR for the vibrational fingerprinting of this compound and its derivatives. mdpi.comnih.gov It provides information about the molecular vibrations and can be particularly useful for studying the evolution of the silicate network in sol-gel systems. nih.govresearchgate.net

One of the key advantages of Raman spectroscopy is its low interference from water, making it well-suited for in-situ monitoring of hydrolysis and condensation reactions in aqueous environments. mdpi.com Specific Raman bands can be assigned to the vibrations of the Si-O-C groups in the precursor, the Si-OH groups in the hydrolyzed species, and the various Si-O-Si linkages in the condensed network. researchgate.net

The Raman spectra can reveal details about the formation of small cyclic species, such as trimers and tetramers, during the early stages of condensation. The position and width of the Raman bands can also be correlated with the degree of polymerization and the structural order of the resulting gel or solid material. researchgate.net

Characteristic Raman Bands in the Study of TIPS-Derived Materials

Wavenumber (cm⁻¹)AssignmentSignificance
~600-700Si-O-C vibrationsMonitor the hydrolysis of the precursor
~490"Defect" line in silica (B1680970)Associated with four-membered siloxane rings
~800Symmetric Si-O-Si stretchingIndicates the formation of the silicate network
~980Si-OH stretchingMonitors the presence of hydroxyl groups
~1060Asymmetric Si-O-Si stretchingComplements FTIR data on network formation

This table presents a general guide. Actual peak positions and their interpretations can be more complex. researchgate.net

Microscopic and Imaging Techniques

Microscopic techniques are essential for visualizing the morphology, size, and structure of materials synthesized from this compound, from the nanoscale to the microscale.

Transmission Electron Microscopy (TEM) is an indispensable tool for characterizing the morphology, size distribution, and internal structure of nanoparticles derived from this compound. nih.govmdpi.comnih.gov Due to its high resolution, often at the sub-nanometer level, TEM allows for the direct visualization of individual nanoparticles. nih.govresearchgate.net

When TIPS is used as a precursor in the synthesis of silica nanoparticles, TEM analysis can confirm their shape (e.g., spherical), and a statistical analysis of the images can provide a precise particle size distribution. researchgate.net This is crucial for applications where particle size plays a critical role.

Furthermore, TEM is extensively used to verify the formation of core-shell structures where a silica shell, derived from the hydrolysis and condensation of TIPS, is coated onto a core material. researchgate.netarxiv.org The difference in electron density between the core and the silica shell allows for clear imaging of the two components, enabling the measurement of both the core diameter and the shell thickness. researchgate.net However, it is important to be aware of potential artifacts from staining agents that can sometimes mimic a core-shell appearance. nih.gov

Scanning Electron Microscopy (SEM) is a versatile technique used to examine the surface topography and microstructure of films and coatings prepared using this compound. nih.govresearchgate.net SEM provides three-dimensional-like images of the sample surface with a good depth of field. nih.gov

For silica films deposited on a substrate, SEM can reveal information about the film's uniformity, thickness, and the presence of any surface features such as cracks or pores. cas.czresearchgate.net By analyzing cross-sections of the film, its thickness and internal structure can also be assessed. researchgate.net

Atomic Force Microscopy (AFM) for Surface Roughness and Layer Uniformity

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to obtain three-dimensional topographical images of a material's surface. spectraresearch.comkeyence.eu It is an invaluable tool for characterizing the surface roughness and uniformity of thin films and coatings prepared using this compound as a precursor. researchgate.netoxinst.com The technique involves scanning a sharp tip, located at the end of a cantilever, across the sample surface. keyence.eu The forces between the tip and the sample lead to a deflection of the cantilever, which is measured to create a detailed surface map. keyence.eu

In the context of materials derived from TIPS, such as silica (SiO₂) thin films, AFM provides quantitative data on surface features at the nanoscale. spectraresearch.com This is critical because the surface roughness can significantly influence the material's optical, mechanical, and adhesive properties. nih.gov For instance, in the development of optical coatings or protective layers, a uniform and smooth surface is often desired. AFM can verify the homogeneity of the film and identify any defects, such as pinholes or cracks, that may have formed during the sol-gel and drying processes.

Research has shown that AFM is capable of imaging atomically flat surfaces, revealing step-terrace structures that correspond to the lattice spacing of a unit cell. spectraresearch.com The analysis of AFM images can provide statistical parameters of surface roughness, such as the root mean square (RMS) roughness, which is a common metric for comparing the surface textures of different samples. researchgate.net Studies comparing AFM with other techniques like profilometry have demonstrated that AFM provides more consistent and precise roughness values, especially at the nanoscale. nih.govsciopen.com

Below is a table summarizing typical roughness parameters that can be obtained from AFM analysis of thin films.

ParameterDescriptionTypical Values for SiO₂ Films
Root Mean Square (RMS) Roughness (Rq) The standard deviation of the surface height profile from the mean line.0.5 - 10 nm
Average Roughness (Ra) The arithmetic average of the absolute values of the profile height deviations from the mean line.0.4 - 8 nm
Maximum Peak Height (Rp) The height of the highest peak in the profile.2 - 50 nm
Maximum Valley Depth (Rv) The depth of the deepest valley in the profile.2 - 50 nm

Note: The actual values can vary significantly depending on the synthesis conditions, substrate, and post-deposition treatments.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Analysis

X-ray Diffraction (XRD) is a primary and non-destructive technique for the characterization of crystalline materials. dksh.com It is used to identify the phase of a crystalline material and to obtain information about its crystal structure, crystallite size, and strain. dksh.comforcetechnology.com When X-rays interact with a crystalline solid, they are diffracted in specific directions, producing a unique diffraction pattern that acts as a fingerprint for the material. forcetechnology.comyoutube.com

For materials synthesized from this compound, XRD is essential for determining whether the resulting silica is amorphous or has crystallized into one of its polymorphs, such as quartz, cristobalite, or tridymite, which typically occurs after heat treatment at specific temperatures. researchgate.net Silica gels prepared from precursors like tetraethyl orthosilicate (TEOS), a compound similar to TIPS, often show a broad hump in the XRD pattern, indicating an amorphous structure. researchgate.net

The analysis of XRD patterns involves comparing the positions and intensities of the diffraction peaks with reference patterns from databases like the International Centre for Diffraction Data (ICDD). youtube.commalvernpanalytical.com The presence of sharp peaks indicates a crystalline material, and their positions can be used to identify the specific crystalline phase. researchgate.net For example, the XRD pattern of hexagonal quartz can be clearly distinguished from other phases. researchgate.net

Furthermore, the width of the diffraction peaks can be used to estimate the size of the crystallites using the Scherrer equation. researchgate.net This is particularly useful in the study of nanomaterials. The Williamson-Hall and size-strain plot methods are also employed for a more detailed analysis of crystallite size and lattice strain. researchgate.net

The following table presents an example of XRD data for silica annealed at different temperatures.

Annealing Temperature (°C)Crystalline Phase IdentifiedKey 2θ Peak Positions (°)
As-synthesized (low temp)AmorphousBroad hump around 20-30°
800α-Quartz (hexagonal)20.8°, 26.6°, 50.1°, 59.9°
1000α-Cristobalite (tetragonal)21.9°, 28.4°, 31.4°, 36.1°

Note: Peak positions are approximate and can vary slightly based on experimental conditions and the presence of impurities or strain.

Thermal Analysis (TGA, DSC) for Material Stability and Decomposition

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the effect of heat on materials. lucideon.com These methods are vital for assessing the thermal stability, decomposition profile, and phase transitions of materials derived from this compound. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net For silica gels prepared from TIPS, TGA can quantify mass loss associated with several processes:

Evaporation of water and residual solvent (e.g., isopropanol): This typically occurs at temperatures below 200°C.

Dehydroxylation: The removal of surface silanol (B1196071) (Si-OH) groups as water, which happens at temperatures between 200°C and 500°C. utwente.nl

Decomposition of residual organic groups: If the hydrolysis and condensation reactions were incomplete, remaining isopropyl groups will decompose at higher temperatures. utwente.nl

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com DSC can detect endothermic and exothermic transitions, providing information on:

Glass transition temperature (Tg): The temperature at which an amorphous material changes from a rigid state to a more rubbery state.

Crystallization temperature (Tc): The temperature at which an amorphous material crystallizes, which is an exothermic process.

Melting temperature (Tm): The temperature at which a crystalline material melts, an endothermic process. lucideon.com

Combined TGA/DSC analysis provides a comprehensive understanding of the thermal events occurring in the material. psu.edu For example, a TGA curve for a silica xerogel will show distinct weight loss steps, and the corresponding DSC curve will show the energetic changes associated with these steps. researchgate.net

A representative TGA/DSC data summary for a silica xerogel derived from an alkoxide precursor is shown below.

Temperature Range (°C)TGA Event (Mass Loss)DSC Event (Heat Flow)Associated Process
25 - 200~5-15%Endothermic peakEvaporation of physically adsorbed water and solvent.
200 - 500~2-10%Broad endothermCondensation of silanol groups (dehydroxylation).
> 500Gradual, minor lossGenerally stableRemoval of chemically bound water and structural relaxation.

Note: The exact temperatures and mass loss percentages depend on the synthesis route, aging, and drying conditions of the gel. researchgate.net

Surface Area and Porosity Analysis (BET, Pore Size Distribution)

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. hifull.com It is based on the physical adsorption of a gas (typically nitrogen) on the surface of the solid at liquid nitrogen temperature. By measuring the amount of gas adsorbed at different partial pressures, a BET isotherm is generated, from which the surface area can be calculated. osti.gov

For materials synthesized from this compound, such as silica gels and aerogels, the surface area and porosity are critical properties that dictate their performance in applications like catalysis, adsorption, and insulation. The sol-gel process allows for the creation of highly porous networks with large surface areas.

The analysis of the nitrogen adsorption-desorption isotherm provides more than just the surface area. The shape of the isotherm gives qualitative information about the pore structure, and the desorption branch is often used to calculate the pore size distribution using methods like the Barrett-Joyner-Halenda (BJH) model. researchgate.net This allows for the determination of the average pore diameter and the total pore volume.

Silica materials derived from TIPS can exhibit a wide range of surface areas and porosities depending on the specific synthesis conditions. For example, silica gels can have surface areas in the range of 300-800 m²/g. researchgate.net

The table below provides typical values for surface area and porosity analysis of silica gel.

ParameterDescriptionTypical Values
BET Surface Area The total surface area of the material per unit of mass. hifull.com200 - 800 m²/g
Total Pore Volume The total volume of the pores within the material per unit of mass.0.3 - 1.0 cm³/g
Average Pore Diameter The average diameter of the pores in the material.2 - 20 nm

Note: These values are illustrative. Modifying the sol-gel process parameters can tune the resulting porosity. researchgate.net

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations for Sol-Gel Processes

Molecular Dynamics (MD) simulations are a powerful tool for investigating the intricate processes that occur during the sol-gel transition of tetraisopropyl orthosilicate (B98303). These simulations model the time-dependent behavior of molecular systems, providing a detailed picture of the hydrolysis, condensation, and aggregation steps that lead to the formation of a silica (B1680970) network.

In a typical MD simulation of the tetraisopropyl orthosilicate sol-gel process, the system would consist of the precursor molecules, water, and a solvent, often an alcohol. By solving Newton's equations of motion for this system, researchers can observe the trajectories of individual atoms and molecules. This allows for the study of key phenomena such as the diffusion of reactants, the formation of hydrogen bonds, and the aggregation of small silica clusters. researchgate.net

MD simulations have shown that even in dilute solutions, silica clusters have a tendency to aggregate, which is a necessary precursor to the condensation reactions that form the gel network. researchgate.net The solvation environment around the silica species, including monomers, dimers, and larger oligomers, can also be investigated in detail. This provides valuable information about the reaction mechanisms and the influence of the solvent on the gelation process. researchgate.net

A summary of typical species and interactions studied in MD simulations of silicate (B1173343) sol-gel processes is presented in the table below.

Species/InteractionDescriptionSignificance in Sol-Gel Process
Silica Precursor e.g., this compoundThe starting molecule for the formation of the silica network.
Water Reactant for hydrolysisDrives the initial step of the sol-gel process.
Solvent e.g., Isopropanol (B130326)Medium for the reaction, influences reactant diffusion and solubility.
Hydrolyzed Species e.g., Si(OH)(OiPr)₃Intermediates formed during the reaction.
Silica Clusters e.g., Dimers, TrimersBuilding blocks of the final gel network.
Hydrogen Bonding Intermolecular interactionsPlays a crucial role in the aggregation of silica species and the reaction mechanism.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in elucidating the detailed reaction mechanisms of hydrolysis and condensation.

DFT studies on similar silica systems have revealed that under neutral conditions, the condensation reaction proceeds through a single-step, SN2-type mechanism, which involves the formation of a five-coordinate silicon transition state. researchgate.net However, under acidic conditions, the mechanism can change to a two-step process with the formation of a stable pentacoordinated intermediate for smaller silica species. researchgate.net

These calculations also provide crucial energetic information, such as activation barriers for reactions. For instance, DFT can be used to calculate the energy profile for the hydrolysis of a Si-O bond in this compound, followed by the condensation reaction between two hydrolyzed molecules. This helps in understanding the kinetics of the sol-gel process and how factors like pH can influence the reaction rates. researchgate.net The effect of solvation can also be incorporated into DFT calculations using hybrid models, which have shown that water molecules can stabilize transition states and act as proton acceptors, thereby facilitating the reactions. researchgate.net

A representative table of DFT-calculated parameters for silica condensation reactions is shown below.

ParameterDescriptionTypical Findings
Activation Energy (Ea) The minimum energy required for a reaction to occur.Decreases with increasing size of reacting silica oligomers. researchgate.net
Reaction Enthalpy (ΔH) The net energy change during a reaction.Condensation reactions are typically exothermic.
Transition State Geometry The molecular structure at the highest point of the energy barrier.Often involves a pentacoordinated silicon atom. researchgate.net
Influence of Solvent The effect of the surrounding medium on the reaction energetics.Solvation can significantly alter reaction mechanisms and energy barriers. researchgate.net

Modeling of Material Properties and Interactions at the Molecular Level

Computational modeling extends beyond the chemical reactions to predict the physical and chemical properties of the final materials derived from this compound. Techniques like MD and Monte Carlo simulations can be used to model the structure of the resulting silica gels and glasses. researchgate.net

These models can predict important material properties such as density, porosity, and mechanical strength. For example, by simulating the packing of silica nanoparticles formed from the sol-gel process, it is possible to estimate the pore size distribution of the final aerogel or xerogel. This is critical for applications in areas like catalysis, separation, and insulation.

Furthermore, molecular simulations can be used to study the interactions between the silica matrix and other molecules. researchgate.net This is particularly relevant for applications such as drug delivery, where the adsorption and diffusion of drug molecules within the silica host are of interest. gcsu.edu By modeling these interactions at the molecular level, it is possible to design materials with optimized properties for specific applications.

Key material properties that can be modeled are summarized in the table below.

PropertyModeling TechniqueSignificance
Density Molecular Dynamics, Monte CarloRelates to the packing of the silica network and the final material's weight. researchgate.net
Porosity/Free Volume Molecular Dynamics, Monte CarloDetermines the surface area and accessibility for guest molecules. researchgate.net
Mechanical Properties Molecular DynamicsPredicts the strength, stiffness, and fracture behavior of the material.
Adsorption Isotherms Monte CarloDescribes the capacity of the material to adsorb gases or liquids. researchgate.net
Diffusivity Molecular DynamicsQuantifies the rate of transport of molecules within the material. researchgate.net

Prediction of Active Sites in Catalytic Systems

Materials derived from this compound can serve as catalyst supports or as catalysts themselves. Computational methods are employed to predict the location and nature of active sites in these catalytic systems.

For silica-based materials, active sites can be associated with specific surface features, such as silanol (B1196071) nests (groups of neighboring Si-OH groups), strained siloxane bridges, or defect sites. DFT calculations can be used to determine the electronic properties of these sites and their reactivity towards specific molecules. This allows for a rational design of catalysts with enhanced activity and selectivity.

In cases where the silica is doped with a catalytically active metal, computational models can predict the preferred binding sites for the metal atoms and how the silica support influences their catalytic properties. Methods for predicting active sites often involve calculating properties like the local electronic potential or the binding energy of probe molecules to different surface sites. nih.gov While the direct prediction of active sites in complex systems remains a challenge, theoretical approaches provide a powerful means to screen potential catalytic structures and guide experimental work. nih.gov

The following table outlines key aspects of active site prediction in silica-based catalysts.

FeatureComputational ApproachRelevance to Catalysis
Surface Hydroxyl Groups DFTCan act as Brønsted acid sites or as anchoring points for catalytic species.
Strained Siloxane Bonds DFTCan be highly reactive and participate in catalytic cycles.
Dopant Metal Sites DFT, Molecular DynamicsThe primary location for many catalytic reactions.
Local Electronic Potential DFTIndicates regions of high or low electron density, which can correlate with reactivity. nih.gov
Adsorption Energies DFT, Monte CarloThe strength of binding of reactants to potential active sites is a key indicator of catalytic activity.

Environmental and Safety Considerations in Advanced Research

Life Cycle Assessment (LCA) of Tetraisopropyl Orthosilicate (B98303) Production and Applications

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through to processing, manufacturing, use, and end-of-life. mit.edumdpi.com While specific LCA studies focusing exclusively on tetraisopropyl orthosilicate are not widely published, valuable insights can be drawn from assessments of analogous silicon precursors, such as tetraethyl orthosilicate (TEOS), which is used in the synthesis of similar mesoporous silica (B1680970) materials. rsc.org

Research into the LCA of mesoporous silica production using TEOS reveals that the environmental impact is highly dependent on the scale of synthesis. rsc.org

Key Findings from Analogous LCA Studies:

Small-Scale (Laboratory) Production: At the gram scale, the most significant environmental impacts are attributed to the electricity consumption for processes like heating and stirring, and the use of solvents. rsc.org

Large-Scale (Industrial) Production: When production is scaled up to kilograms, the primary contributors to the environmental footprint shift to the chemical precursors themselves, namely the silicon source (like TEOS or TIPT), the solvents, and the structure-directing agents. rsc.org

Table 1: Key Environmental Impact Hotspots in Alkoxysilane-Based Material Production. rsc.org
Production ScalePrimary Environmental Impact ContributorsEstimated Net Greenhouse Gas Emissions (per kg of material)
Small-Scale (Grams)Energy (Electricity) & Solvents54 ± 30 kg CO₂ eq.
Large-Scale (Kilograms)Solvents, Silicon Precursor, & Structure Directing Agent31 ± 18 kg CO₂ eq.

Sustainable Design of this compound-Based Materials

The principles of sustainable or "green" chemistry are increasingly being applied to the design of materials derived from TIPT. The goal is to create high-performance materials through processes that are safer, more energy-efficient, and generate less waste. The sol-gel process, a common method for utilizing TIPT, is a key area for such innovations. mdpi.comresearchgate.net

A significant advancement is the development of aqueous sol-gel routes. mdpi.com Traditionally, the hydrolysis of TIPT is controlled using organic solvents. mdpi.com By replacing these with water as the primary solvent, several green chemistry principles are met: it reduces the reliance on volatile organic compounds (VOCs), simplifies the process, and can often be performed under milder temperature conditions. mdpi.comresearchgate.net

Sustainable design also extends to the functionality of the final materials. TIPT is a precursor for various applications, including:

Protective Coatings: Sol-gel derived silica coatings can replace toxic, chromate-based anti-corrosion layers on metals. researchgate.net

Binders: It serves as a binder for refractory materials and in zinc-rich, corrosion-resistant coatings. chemicalbook.cominnospk.com

Drug Delivery Systems: TIPT is used as a cross-linking agent in the production of biodegradable polymers. innospk.com

These applications demonstrate a shift towards more environmentally benign and functional materials, reducing the impact over the product's entire life cycle.

Management of By-products and Waste Streams in Research and Manufacturing

The synthesis and application of this compound inevitably generate by-products and waste streams that require careful management. The primary by-product from the hydrolysis of TIPT is isopropanol (B130326), which is formed alongside silicon dioxide as the desired product. innospk.cominnospk.com

Key Waste Streams:

By-products: Isopropanol is the main chemical by-product. While it has commercial value, it must be captured and either purified for reuse or disposed of as a chemical waste stream.

Solvents: Organic solvents used to control reaction rates or dissolve other components in a formulation constitute a significant waste stream.

Unreacted Precursors: Inefficient reactions can leave unreacted TIPT or other reagents in the waste.

Cleaning and Rinsing Fluids: Solvents and aqueous solutions used to clean reactors and equipment become part of the waste flow.

Effective management strategies focus on the principles of the waste hierarchy: reduce, reuse, recycle, and recover.

Process Optimization: Improving reaction efficiency minimizes the amount of unreacted precursors.

Solvent Recovery: Implementing distillation and rectification systems allows for the purification and reuse of solvents, which significantly reduces both waste and the environmental impact associated with solvent production. rsc.org

By-product Valorization: Captured isopropanol can be purified and sold or reused within the facility, turning a waste stream into a valuable resource.

Waste Treatment: Remaining waste streams must be treated according to local and national regulations, which may involve incineration, chemical treatment, or other specialized disposal methods.

Occupational Safety and Health in Laboratory and Industrial Settings

This compound is a hazardous chemical that demands strict adherence to safety protocols in both laboratory and industrial environments. innospk.com Related compounds like tetraethyl orthosilicate (TEOS) are classified as flammable liquids that can cause serious eye irritation and respiratory irritation upon inhalation. fishersci.ptosha.gov

Hazard Profile and Personal Protective Equipment (PPE):

Workers handling TIPT must be equipped with appropriate PPE to mitigate exposure risks.

Table 2: Occupational Safety and Health Guidelines for Handling Alkoxysilanes. fishersci.ptosha.govtetratech.com
Hazard CategoryRecommended Control Measures & PPE
InhalationUse only in well-ventilated areas or with local exhaust ventilation (e.g., fume hood). If ventilation is inadequate, use approved respiratory protection. Avoid breathing vapors.
Skin ContactWear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, or chemical-resistant apron. TIPT is corrosive and can cause burns. innospk.com
Eye ContactWear safety glasses with side shields or chemical splash goggles. An eyewash station should be readily accessible.
FlammabilityKeep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools. Store in a cool, dry, well-ventilated area in a tightly sealed container.

Workplace Practices:

Beyond PPE, a comprehensive safety culture is essential. This includes:

Training: All personnel must be trained on the specific hazards of TIPT and the procedures for safe handling, storage, and emergency response. tetratech.com

Engineering Controls: The primary line of defense is engineering controls, such as fume hoods and ventilated enclosures, to minimize airborne concentrations.

Emergency Procedures: Clear procedures for spills, fires, and accidental exposure must be established and practiced. This includes the availability of safety showers, eyewash stations, and appropriate fire extinguishing media.

Regulatory Compliance: All handling and storage must comply with the regulations set forth by occupational safety and health bodies, such as OSHA in the United States. osha.gov

By integrating these safety measures, the risks associated with the use of this compound in advanced research and manufacturing can be effectively managed, ensuring a safe working environment.

Q & A

Q. What are the key differences in the hydrolysis and condensation mechanisms of TiPOS under acidic versus basic conditions?

  • Methodological Answer : The sol-gel process of TiPOS involves hydrolysis followed by condensation. Under acidic conditions , the mechanism proceeds via protonation of alkoxy groups (O–R), leading to slower hydrolysis and denser silica networks due to controlled oligomerization . In contrast, basic conditions promote direct nucleophilic attack by hydroxide ions on the silicon atom, resulting in rapid hydrolysis and less dense, more porous structures . Adjusting pH is critical for tailoring pore size and surface area in mesoporous materials.

Q. How is TiPOS used to synthesize titanium-incorporated mesoporous silica catalysts (e.g., Ti-SBA-15)?

  • Methodological Answer : Ti-SBA-15 synthesis involves co-condensation of TiPOS with tetraethyl orthosilicate (TEOS) using Pluronic P123 as a template. Key steps:
  • Dissolve P123 in acidic ethanol/water.
  • Add TEOS and TiPOS dropwise at a controlled Ti:Si molar ratio (e.g., 1:20) to ensure uniform titanium incorporation .
  • Age the gel at 40°C for 24 hours, then calcine at 550°C to remove the template .
    Characterization via XRD (to confirm mesostructure) and UV-vis (to verify tetrahedral Ti⁴⁺ coordination) is essential .

Q. What factors influence the stability of TiPOS during storage and handling in laboratory settings?

  • Methodological Answer : TiPOS is moisture-sensitive (hydrolysis sensitivity rating: 7/10) . To prevent premature hydrolysis:
  • Store under inert gas (N₂ or Ar) in sealed containers.
  • Use anhydrous solvents (e.g., ethanol, isopropanol) during synthesis.
  • Avoid prolonged exposure to humid environments (<40% relative humidity recommended) .

Advanced Research Questions

Q. How does the Ti:Si molar ratio in TiPOS-based titanosilicates affect ion-exchange selectivity (e.g., for Sr²⁺, Cs⁺, Co²⁺)?

  • Methodological Answer : A 1:1 Ti:Si ratio in sodium titanosilicate synthesis (using TiPOS and TEOS) enhances selectivity for Sr²⁺ over Cs⁺ due to optimized pore geometry and charge density. The selectivity coefficient (kSr/Csk_{Sr/Cs}) is calculated as:
    kSr/Cs=[Sr]exchanger[Cs]solution2[Cs]exchanger[Sr]solutionk_{Sr/Cs} = \frac{[Sr]_{exchanger} \cdot [Cs]_{solution}^2}{[Cs]_{exchanger} \cdot [Sr]_{solution}}

Higher crystallinity (confirmed by XRD) improves selectivity by reducing non-selective amorphous phases . Contradictions arise in studies using >1:1 ratios, where excess Ti may block ion-exchange sites .

Q. What strategies mitigate phase segregation when co-condensing TiPOS with other metal alkoxides (e.g., Zr, Nb)?

  • Methodological Answer : Phase segregation in mixed-metal silica matrices (e.g., Ti-Zr-SBA-15) is minimized by:
  • Pre-hydrolyzing slower-reacting alkoxides (e.g., zirconium n-propoxide) before adding TiPOS .
  • Using chelating agents (e.g., acetylacetone) to stabilize metal precursors.
  • Monitoring reaction kinetics via FTIR to ensure synchronous condensation of Si–O–M bonds .

Q. How does TiPOS enhance photocatalytic activity in TiO₂@SiO₂ nanocomposites?

  • Methodological Answer : TiPOS serves as a silica source to encapsulate TiO₂ nanoparticles, preventing aggregation and enhancing UV stability. Synthesis steps:
  • Hydrolyze TiPOS in ethanol/ammonia to form SiO₂ shells.
  • Embed pre-synthesized TiO₂ cores via sol-gel deposition.
  • Calcinate at 500°C to form crystallized anatase TiO₂@SiO₂.
    Enhanced charge separation (confirmed by PL spectroscopy) and surface hydroxyl groups (via IR) improve H₂ generation rates in photocatalytic assays .

Data Contradiction Analysis

Q. Why do studies report conflicting optimal TiPOS concentrations for mesoporous silica synthesis?

  • Resolution : Discrepancies arise from differences in hydrolysis rates and solvent systems. For example:
  • In aqueous ethanol, >10 mol% TiPOS causes rapid gelation and pore collapse .
  • In non-polar solvents (e.g., hexane), higher TiPOS concentrations (up to 15 mol%) yield stable mesophases due to slower hydrolysis .
    Researchers must standardize solvent polarity and stirring rates to reconcile results.

Method Optimization

Q. How can in situ FTIR spectroscopy be used to monitor TiPOS condensation kinetics?

  • Methodological Answer :
  • Track the disappearance of Si–O–C (isopropoxy) peaks at 950–1100 cm⁻¹ and emergence of Si–O–Si bridges at 1050–1200 cm⁻¹ .
  • Correlate peak intensity ratios with gelation time to optimize catalyst addition (e.g., NH₄OH) for controlled network formation .

Characterization Techniques

  • XRD : Confirm mesostructure (e.g., hexagonal symmetry in SBA-15) .
  • N₂ physisorption : Determine surface area (BET) and pore size distribution (BJH method) .
  • UV-vis DRS : Identify tetrahedral Ti⁴⁺ sites (absorption edge ~220 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.